molecular formula C9H10O3 B1314078 Methyl 3-hydroxy-2-methylbenzoate CAS No. 55289-05-9

Methyl 3-hydroxy-2-methylbenzoate

Cat. No.: B1314078
CAS No.: 55289-05-9
M. Wt: 166.17 g/mol
InChI Key: PJSKJGYGIBLIAS-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylbenzoate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSKJGYGIBLIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500143
Record name Methyl 3-hydroxy-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-05-9
Record name Methyl 3-hydroxy-2-methylbenzoate
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Record name Methyl 3-hydroxy-2-methylbenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 3-hydroxy-2-methylbenzoate, a valuable intermediate in pharmaceutical and chemical research. The document details methodologies for the synthesis of its precursor, 3-hydroxy-2-methylbenzoic acid, and its subsequent esterification. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate laboratory application.

Introduction

This compound is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its synthesis primarily involves the preparation of 3-hydroxy-2-methylbenzoic acid, followed by an esterification reaction. This guide will explore the most common and effective pathways for its preparation.

Synthesis of 3-hydroxy-2-methylbenzoic Acid

The synthesis of the key precursor, 3-hydroxy-2-methylbenzoic acid, can be achieved through several routes. Two prominent methods are detailed below.

Pathway 1: From 3-Chloro-2-methylphenol

This pathway involves a multi-step process starting from 3-chloro-2-methylphenol, as described in US Patent 5,910,605.[1] The key steps are benzylation of the phenolic hydroxyl group, Grignard reaction, carboxylation, and subsequent debenzylation via hydrogenation.

Experimental Protocol:

  • Synthesis of 2-Benzyloxy-6-chlorotoluene: A mixture of 143 g (1.0 mol) of 3-chloro-2-methylphenol, 139 g (1.1 mol) of benzyl chloride, 276 g (2.0 mol) of potassium carbonate, and 680 g of methyl ethyl ketone (MEK) is heated under reflux with stirring. After 8 hours, a further 25 g (0.18 mol) of potassium carbonate are added, and the mixture is heated under reflux for an additional 8 hours. The reaction mixture is filtered, and the filter cake is washed with MEK. After distillation, 206 g of 2-benzyloxy-6-chlorotoluene are obtained.[1]

  • Synthesis of 3-Benzyloxy-2-methylbenzoic acid: This step involves a Grignard reaction of 2-benzyloxy-6-chlorotoluene with magnesium, followed by reaction with CO2.

  • Hydrogenation to 3-hydroxy-2-methylbenzoic acid: A solution of 50 g (0.21 mol) of 3-benzyloxy-2-methylbenzoic acid and 9 g (0.225 mol) of sodium hydroxide in 700 g of water with 2 g of 5% Pd/C catalyst is placed in a steel autoclave. Hydrogen is introduced at 10 bar and 50°C with stirring. After hydrogen uptake ceases (approx. 20 min), the catalyst is filtered off. The crude solution is acidified with hydrochloric acid and cooled to 0°C to precipitate the product. The solid is filtered, washed, and dried.[1]

Quantitative Data:

StepProductStarting MaterialYieldPurityReference
Benzylation2-Benzyloxy-6-chlorotoluene3-Chloro-2-methylphenol99.6% (GC)-[1]
Hydrogenation3-hydroxy-2-methylbenzoic acid3-Benzyloxy-2-methylbenzoic acid88.1%-[1]

Synthesis Pathway Diagram:

G cluster_0 Pathway 1: From 3-Chloro-2-methylphenol 3-Chloro-2-methylphenol 3-Chloro-2-methylphenol 2-Benzyloxy-6-chlorotoluene 2-Benzyloxy-6-chlorotoluene 3-Chloro-2-methylphenol->2-Benzyloxy-6-chlorotoluene Benzyl chloride, K2CO3, MEK, reflux (3-Benzyloxy-2-methylphenyl)magnesium chloride (3-Benzyloxy-2-methylphenyl)magnesium chloride 2-Benzyloxy-6-chlorotoluene->(3-Benzyloxy-2-methylphenyl)magnesium chloride Mg, THF 3-Benzyloxy-2-methylbenzoic acid 3-Benzyloxy-2-methylbenzoic acid (3-Benzyloxy-2-methylphenyl)magnesium chloride->3-Benzyloxy-2-methylbenzoic acid 1. CO2 2. H3O+ 3-hydroxy-2-methylbenzoic acid 3-hydroxy-2-methylbenzoic acid 3-Benzyloxy-2-methylbenzoic acid->3-hydroxy-2-methylbenzoic acid H2, Pd/C, NaOH, H2O

Pathway 1 for 3-hydroxy-2-methylbenzoic acid synthesis.
Pathway 2: From 2-Methyl-3-nitrobenzoic Acid

This route involves the reduction of a nitro group to an amine, followed by diazotization and hydrolysis to the hydroxyl group.[1]

Experimental Protocol:

  • Reduction to 3-amino-2-methylbenzoic acid: 2-Methyl-3-nitrobenzoic acid is reduced to 3-amino-2-methylbenzoic acid via catalytic reduction over palladium on carbon.[1]

  • Diazotization and Hydrolysis: The resulting 3-amino-2-methylbenzoic acid is then subjected to diazotization, followed by boiling the diazonium salt to yield 3-hydroxy-2-methylbenzoic acid.[1] A detailed procedure involves adding sodium nitrite to a cooled solution of 3-amino-2-methylbenzoic acid in concentrated sulfuric acid and water. The mixture is then poured into a solution of sulfuric acid and water and heated to 80°C.

Synthesis Pathway Diagram:

G cluster_1 Pathway 2: From 2-Methyl-3-nitrobenzoic Acid 2-Methyl-3-nitrobenzoic acid 2-Methyl-3-nitrobenzoic acid 3-Amino-2-methylbenzoic acid 3-Amino-2-methylbenzoic acid 2-Methyl-3-nitrobenzoic acid->3-Amino-2-methylbenzoic acid H2, Pd/C 3-hydroxy-2-methylbenzoic acid 3-hydroxy-2-methylbenzoic acid 3-Amino-2-methylbenzoic acid->3-hydroxy-2-methylbenzoic acid 1. NaNO2, H2SO4 2. H2O, heat

Pathway 2 for 3-hydroxy-2-methylbenzoic acid synthesis.

Esterification to this compound

The final step in the synthesis is the esterification of 3-hydroxy-2-methylbenzoic acid with methanol, typically via a Fischer esterification reaction.

Fischer Esterification

This acid-catalyzed esterification is an equilibrium reaction. To achieve high yields, the equilibrium is shifted towards the product, often by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol (General Procedure):

  • Reaction Setup: To a round-bottom flask, add 3-hydroxy-2-methylbenzoic acid and an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for a period of 1 to several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester. Further purification can be achieved by distillation or column chromatography.

Quantitative Data (Analogous Reactions):

Experimental Workflow Diagram:

G cluster_2 Fischer Esterification Workflow Start Start Reactants 3-hydroxy-2-methylbenzoic acid Methanol Sulfuric Acid Start->Reactants Reflux Heat to reflux Reactants->Reflux Work-up Pour into water Extract with organic solvent Reflux->Work-up Washing Wash with NaHCO3 (aq) Wash with brine Work-up->Washing Drying & Concentration Dry over Na2SO4 Remove solvent Washing->Drying & Concentration Purification Distillation or Column Chromatography Drying & Concentration->Purification Product This compound Purification->Product

References

"Methyl 3-hydroxy-2-methylbenzoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of Methyl 3-hydroxy-2-methylbenzoate. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and the parent acid, 3-hydroxy-2-methylbenzoic acid, is included for comparative purposes where appropriate. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties and Structure

This compound is an organic compound and a derivative of benzoic acid. Its structure consists of a benzene ring substituted with a methyl group, a hydroxyl group, and a methyl ester group.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Hydroxy-2-methylbenzoic AcidMethyl 3-hydroxybenzoate
CAS Number 55289-05-9[1]603-80-519438-10-9
Molecular Formula C₉H₁₀O₃[1]C₈H₈O₃C₈H₈O₃
Molecular Weight 166.17 g/mol [1]152.15 g/mol 152.15 g/mol
Melting Point Data not available147 °C[2]70-72 °C
Boiling Point Data not availableData not available280-281 °C (at 709 mmHg)
Solubility Data not availableData not availableSoluble in alcohol; water solubility of 6864 mg/L at 25 °C (estimated)[3]
SMILES CC1=C(C=CC=C1O)C(=O)OC[1]CC1=C(C=CC=C1O)C(=O)OCOC(=O)c1cccc(O)c1
InChI InChI=1S/C9H10O3/c1-6-4-2-3-5(10)7(6)8(11)12-2/h2-4,10H,1H3InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11)InChI=1S/C8H8O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,9H,1H3

The chemical structure of this compound is visualized in the following diagram:

G start Start Materials: 3-hydroxy-2-methylbenzoic acid Methanol (excess) Sulfuric Acid (catalyst) reaction Reaction: Combine reactants and reflux (e.g., 65-70°C for several hours) start->reaction 1. Esterification workup Work-up: Neutralize with base (e.g., NaHCO₃) Extract with organic solvent (e.g., ethyl acetate) reaction->workup 2. Quenching & Extraction purification Purification: Dry organic layer (e.g., MgSO₄) Evaporate solvent Purify by column chromatography or distillation workup->purification 3. Isolation product Final Product: This compound purification->product 4. Analysis G structure Chemical Structure (C₉H₁₀O₃) nmr ¹H and ¹³C NMR Spectroscopy (Proton and Carbon Environments) structure->nmr Determines ir Infrared (IR) Spectroscopy (Functional Groups: -OH, C=O, C-O) structure->ir Indicates ms Mass Spectrometry (MS) (Molecular Weight and Fragmentation) structure->ms Confirms

References

An In-depth Technical Guide to Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 55289-05-9

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-hydroxy-2-methylbenzoate (CAS 55289-05-9), a substituted aromatic ester. Despite its availability from commercial suppliers, detailed experimental data and dedicated research on this specific compound are notably scarce in publicly accessible literature. This document aims to bridge this knowledge gap by consolidating available data, presenting a plausible synthetic route with a detailed experimental protocol, and discussing its potential biological activities based on the well-documented properties of structurally related hydroxybenzoic acid esters. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound in medicinal chemistry and materials science. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a member of the hydroxybenzoate ester family, a class of compounds that has garnered significant interest in the fields of pharmaceuticals, cosmetics, and food science due to their diverse biological activities. The structural arrangement of a hydroxyl group and a methyl ester on the benzoic acid scaffold suggests potential for this molecule to serve as a versatile building block in organic synthesis and as a candidate for biological screening. The presence of these functional groups allows for a variety of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents and functional materials. This guide will cover its physicochemical properties, a detailed synthetic protocol, and an exploration of its potential biological relevance.

Physicochemical Properties

Detailed experimental data for this compound is limited. The following tables summarize the available information from chemical suppliers and predicted data, alongside experimental data for the closely related compounds, Methyl 3-hydroxybenzoate and the isomeric Methyl 2-hydroxy-3-methylbenzoate, for comparative purposes.

Table 1: General and Physicochemical Properties

PropertyThis compoundMethyl 3-hydroxybenzoate (Isomer)Methyl 2-hydroxy-3-methylbenzoate (Isomer)
CAS Number 55289-05-9[1]19438-10-923287-26-5[2]
Molecular Formula C₉H₁₀O₃[1]C₈H₈O₃C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [1]152.15 g/mol 166.17 g/mol [2]
Appearance Solid (predicted)SolidLiquid or Low Melting Solid[3][4]
Melting Point No data available70-72 °CNo data available
Boiling Point No data available280-281 °CNo data available
Purity ≥97% (typical from suppliers)≥99% (typical from suppliers)≥96-97% (typical from suppliers)[3][4]
Storage Room temperature, sealed in dry conditionsRoom temperatureNo specific data

Table 2: Predicted and Experimental Spectroscopic Data

Spectroscopic DataThis compound (Predicted/Inferred)Methyl 3-hydroxybenzoate (Experimental)Methyl 2-hydroxy-3-methylbenzoate (Experimental)
¹H NMR No experimental data found. Predicted shifts would show a methyl singlet, a methoxy singlet, and three aromatic protons with distinct splitting patterns.¹H NMR data is available, showing characteristic aromatic and methoxy proton signals.[5]¹H NMR data is available, showing distinct shifts for the methyl, methoxy, and aromatic protons.[6]
¹³C NMR No experimental data found. Predicted spectrum would show 9 distinct carbon signals.¹³C NMR data is available.[7]No readily available data found.
IR Spectrum Expected to show a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-O stretches (~1300-1100 cm⁻¹).IR spectra are available, showing characteristic peaks for the hydroxyl, carbonyl, and aromatic groups.[8][9]IR spectra are available, showing characteristic peaks.[2][10]
Mass Spectrum Predicted m/z for [M+H]⁺: 167.0703.[11]Mass spectra are available.[8]Mass spectra are available.[2]

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a highly plausible and efficient method is the Fischer esterification of its corresponding carboxylic acid, 3-hydroxy-2-methylbenzoic acid. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Synthesis of the Precursor: 3-hydroxy-2-methylbenzoic acid

The synthesis of the precursor, 3-hydroxy-2-methylbenzoic acid, can be achieved through various methods. A patented method involves a multi-step process starting from 3-chloro-2-methylphenol. This process includes protection of the hydroxyl group, a Grignard reaction, carboxylation, and subsequent deprotection to yield the desired carboxylic acid.

G cluster_0 Synthesis of 3-hydroxy-2-methylbenzoic acid A 3-chloro-2-methylphenol B 2-benzyloxy-6-chlorotoluene A->B Benzyl chloride C (3-benzyloxy-2-methylphenyl)magnesium chloride B->C Mg D 3-benzyloxy-2-methylbenzoic acid C->D CO₂ E 3-hydroxy-2-methylbenzoic acid D->E Hydrogenation (Pd/C)

Caption: Synthetic pathway for 3-hydroxy-2-methylbenzoic acid.

Experimental Protocol: Fischer Esterification

The following is a detailed, generalized protocol for the Fischer esterification of 3-hydroxy-2-methylbenzoic acid to yield this compound. This protocol is based on standard laboratory procedures for this type of reaction.[12][13][14][15][16]

Materials:

  • 3-hydroxy-2-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

G cluster_0 Experimental Workflow for Synthesis and Purification A Reaction Setup: 3-hydroxy-2-methylbenzoic acid, Methanol, H₂SO₄ B Reflux A->B Heat C Work-up: Solvent removal, Extraction B->C Cooling D Purification: Column Chromatography C->D Crude Product E Characterization: NMR, IR, MS D->E Pure Product

Caption: General workflow for the synthesis and purification.

Potential Biological Activities and Applications in Drug Development

While no specific studies on the biological activity of this compound have been found in the scientific literature, the broader class of hydroxybenzoic acid esters, particularly parabens (esters of p-hydroxybenzoic acid), are well-known for their antimicrobial properties.[17][18]

Antimicrobial Activity

Hydroxybenzoic acid esters are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their efficacy against a broad spectrum of bacteria and fungi.[17][19][20] The antimicrobial activity is generally observed to increase with the length of the alkyl chain of the ester. While less potent than their propyl or butyl counterparts, methyl esters of hydroxybenzoic acids still exhibit significant antimicrobial effects.[17] It is therefore plausible that this compound possesses similar antimicrobial properties.

Table 3: Minimum Inhibitory Concentrations (MICs) of Methylparaben (Methyl 4-hydroxybenzoate) against various microorganisms

MicroorganismMIC (mg/mL)
Staphylococcus aureus4
Escherichia coli2
Aspergillus niger1
Candida albicans1
Saccharomyces cerevisiae1
Bacillus subtilis2
(Data from Aalto et al., 1953, as cited in[17])
Anti-inflammatory and Other Potential Activities

Some derivatives of hydroxybenzoic acid have been reported to exhibit anti-inflammatory, antioxidant, and antiviral activities.[21] For instance, certain hydroxybenzoic acid esters have been shown to have an effect on histamine release and may interact with signaling pathways related to inflammation.[22][23] Methyl p-hydroxybenzoate (methyl paraben) has been shown to activate TRPA1 channels, which are involved in pain sensation and neurogenic inflammation.[24] Furthermore, some studies have investigated the estrogenic activity of parabens and their metabolites.[25][26]

Given these precedents, this compound warrants investigation for a range of biological activities. A logical workflow for future research would involve a series of in vitro assays to screen for these potential effects.

G cluster_0 Logical Workflow for Biological Evaluation A This compound B Antimicrobial Assays (Bacteria, Fungi) A->B C Anti-inflammatory Assays (e.g., COX inhibition, cytokine release) A->C D Cytotoxicity Assays (Cancer cell lines) A->D E Other Bioassays (e.g., enzyme inhibition, receptor binding) A->E

Caption: Proposed workflow for the biological screening.

Conclusion

This compound represents a chemical entity with potential for further exploration in both synthetic and medicinal chemistry. This technical guide has consolidated the limited available information and provided a robust, plausible synthetic route via Fischer esterification of 3-hydroxy-2-methylbenzoic acid. While experimental data on its physicochemical properties and biological activities are currently lacking, the known properties of structurally similar compounds suggest that it may possess valuable antimicrobial and other pharmacological activities. It is our hope that this guide will serve as a catalyst for future research into this interesting molecule, paving the way for the discovery of new applications and a more complete understanding of its chemical and biological profile. Further studies are essential to fully characterize this compound and to validate its potential in drug development and other scientific fields.

References

Spectroscopic and Synthetic Profile of Methyl 3-hydroxy-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-2-methylbenzoate is a key aromatic building block in organic synthesis, frequently employed as an intermediate in the development of complex pharmaceutical agents, including Epidermal Growth Factor Receptor (EGFR) inhibitors. A thorough understanding of its spectroscopic characteristics and synthetic pathways is crucial for its effective utilization in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols for its synthesis and characterization, and its role as a synthetic precursor.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
9.71s1HAr-OHDMSO-d₆
7.20-7.17m1HAr-HDMSO-d₆
7.11-7.07m1HAr-HDMSO-d₆
7.01-6.97m1HAr-HDMSO-d₆
3.79s3H-OCH₃DMSO-d₆
2.28s3HAr-CH₃DMSO-d₆
7.41d1HAr-HCDCl₃
7.13-7.09m1HAr-HCDCl₃
6.94d1HAr-HCDCl₃
3.89s3H-OCH₃CDCl₃
2.46s3HAr-CH₃CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
167.8C=OCDCl₃
151.8Ar-C-OHCDCl₃
135.8Ar-CCDCl₃
132.8Ar-CHCDCl₃
130.3Ar-CHCDCl₃
128.5Ar-CCDCl₃
117.8Ar-CHCDCl₃
52.0-OCH₃CDCl₃
21.0Ar-CH₃CDCl₃
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)
ESI167165
Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3300 (broad)O-HPhenolic hydroxyl stretch
~3000C-HAromatic C-H stretch
~1720C=OEster carbonyl stretch
~1600, ~1450C=CAromatic ring stretches
~1250C-OEster C-O stretch

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid.[1]

Materials:

  • 3-hydroxy-2-methylbenzoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • 3-hydroxy-2-methylbenzoic acid (e.g., 3.80 g, 25.0 mmol) is dissolved in methanol (e.g., 50 mL).[1]

  • A catalytic amount of concentrated sulfuric acid (a few drops) is added to the solution.[1]

  • The reaction mixture is heated to reflux and stirred for an extended period (e.g., 48 hours) until the conversion of the starting material is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC).[1]

  • After cooling to room temperature, the methanol is removed under reduced pressure.[1]

  • The residue is partitioned between a saturated aqueous solution of NaHCO₃ and ethyl acetate to neutralize the acidic catalyst and extract the product.[1]

  • The aqueous layer is extracted multiple times with ethyl acetate.[1]

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.[1]

  • If necessary, the product can be further purified by flash chromatography on silica gel.

Spectroscopic Characterization Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-25 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The solution must be free of any particulate matter.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a higher sample concentration are often required. A standard pulse program with a relaxation delay of 2 seconds is typically used.[2]

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. A small amount of formic acid may be added to facilitate protonation for positive ion mode.

  • Instrumental Analysis: The sample solution is introduced into the ESI source of the mass spectrometer. The analysis can be performed in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Acquisition: The mass spectrum is recorded over a relevant mass-to-charge (m/z) range.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Visualization of Synthetic Utility

This compound is a valuable intermediate in multi-step syntheses. The following diagram illustrates a generalized workflow for its synthesis and subsequent use in the preparation of more complex molecules, such as kinase inhibitors.

Synthesis_and_Application_Workflow Start 3-hydroxy-2-methylbenzoic acid Reagents1 MeOH, cat. H₂SO₄ Start->Reagents1 Product This compound Reagents1->Product Esterification Purification Workup & Purification (Extraction, Chromatography) Product->Purification Intermediate Functionalization (e.g., Bromination, Etherification) Purification->Intermediate Coupling Amide Coupling / Cross-Coupling Intermediate->Coupling FinalProduct Complex Molecule (e.g., EGFR Inhibitor) Coupling->FinalProduct

Caption: Synthetic workflow from 3-hydroxy-2-methylbenzoic acid to a complex molecule.

The following diagram illustrates the logical relationship in the characterization process of the synthesized compound.

Characterization_Workflow Synthesis Synthesized Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS IR IR Spectroscopy (FT-IR) Synthesis->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Caption: Logical workflow for the spectroscopic characterization of the title compound.

References

An In-depth Technical Guide to Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-2-methylbenzoate is a phenolic ester with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. Detailed experimental protocols for the preparation of its precursor, 3-hydroxy-2-methylbenzoic acid, and a general method for its subsequent esterification are presented. While specific biological activity data for this compound is limited in publicly available literature, its structural motifs suggest potential for further investigation in drug discovery programs.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 55289-05-9, is an aromatic ester. Its structure, featuring a hydroxyl group and a methyl ester on a substituted benzene ring, makes it a potentially valuable intermediate in the synthesis of more complex molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on the same scaffold allows for a variety of chemical transformations. This guide summarizes the current knowledge on this compound, focusing on its chemical synthesis and known properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55289-05-9[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Canonical SMILES CC1=C(C=CC=C1O)C(=O)OC[1]
Storage Temperature 10°C - 25°C[1]

History and Discovery

The specific historical details surrounding the initial discovery and synthesis of this compound are not well-documented in readily available scientific literature. However, the synthesis of its parent carboxylic acid, 3-hydroxy-2-methylbenzoic acid, has been described. The ester itself is noted as a metabolite formed when methyl 3-hydroxybenzoate is subjected to UV irradiation[1]. It is also utilized as a reagent in Wittig reactions and as an intermediate in the acetylation of phenols[1].

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-hydroxy-2-methylbenzoic acid.

Synthesis of 3-hydroxy-2-methylbenzoic acid

A common method for the synthesis of 3-hydroxy-2-methylbenzoic acid is through the diazotization of 3-amino-2-methylbenzoic acid, followed by hydrolysis.

Experimental Protocol: Synthesis of 3-hydroxy-2-methylbenzoic acid [2]

  • Diazotization:

    • To a solution of 0.65 mL of concentrated sulfuric acid in 5 mL of water, cool the mixture to 0°C.

    • Add a cold (0°C) suspension of 0.54 g (3.3 mmol) of 3-amino-2-methylbenzoic acid.

    • To this suspension, add 0.25 g (3.6 mmol) of solid sodium nitrite.

    • Stir the reaction mixture for approximately 15 minutes.

  • Hydrolysis:

    • Pour the reaction mixture into 20 mL of warm water containing 4 mL of concentrated sulfuric acid.

    • Slowly heat the reaction mixture to 90°C, at which point gas evolution will be observed.

    • Once gas evolution ceases, cool the solution to room temperature.

  • Work-up and Purification:

    • Extract the cooled solution with ethyl acetate.

    • Combine the organic layers and wash with 0.5 N hydrochloric acid.

    • Dry the organic layer and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a 5% dichloromethane in methanol solution as the eluent.

The expected yield of 3-hydroxy-2-methylbenzoic acid as a white solid is approximately 69%, with a melting point of 137-138°C[2].

Esterification to this compound

The final step is the esterification of 3-hydroxy-2-methylbenzoic acid. A standard Fischer esterification method is typically employed for this transformation.

General Experimental Protocol: Fischer Esterification

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-hydroxy-2-methylbenzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction:

    • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography.

Synthesis cluster_0 Synthesis of Precursor cluster_1 Esterification 3-amino-2-methylbenzoic_acid 3-amino-2-methylbenzoic acid diazonium_salt Diazonium Salt Intermediate 3-hydroxy-2-methylbenzoic_acid 3-hydroxy-2-methylbenzoic acid esterification_start 3-hydroxy-2-methylbenzoic acid final_product This compound

A proposed workflow for the future biological evaluation of the compound.

Conclusion

This compound is a compound with potential for further exploration in synthetic and medicinal chemistry. While its history and biological profile are not extensively documented, established synthetic routes to its precursor and general esterification methods provide a clear path for its preparation. The presence of versatile functional groups on its aromatic scaffold makes it an attractive candidate for the development of novel compounds with potential therapeutic applications. Future research should focus on its synthesis, full spectroscopic characterization, and comprehensive biological evaluation to unlock its full potential.

References

Solubility and stability of "Methyl 3-hydroxy-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility and stability, and general stability characteristics.

Introduction

This compound is a substituted aromatic ester of interest in various fields of chemical research, including as a building block in organic synthesis. An understanding of its solubility and stability is critical for its handling, storage, and application in experimental and developmental work.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀O₃[1][2]
Molecular Weight166.17 g/mol [1][2]
AppearancePowder[2]
CAS Number55289-05-9[2]

Solubility Profile

Currently, there is a lack of comprehensive, publicly available quantitative solubility data for this compound in a range of solvents. However, based on its chemical structure (a phenolic ester) and available qualitative information, a general solubility profile can be inferred.

Qualitative Solubility Summary:

  • Aqueous Solubility: Expected to be low. A Safety Data Sheet (SDS) indicates "No data" for water solubility[2].

  • Organic Solvent Solubility: Generally expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. One source mentions solubility in methanol. The related compound, Methyl 2-hydroxy-3-methylbenzoate, is reported to be soluble in ethanol, fixed oils, and propylene glycol.

Illustrative Quantitative Solubility Data

The following table presents an illustrative format for quantitative solubility data. Note: The values presented here are hypothetical and are intended to serve as a template for organizing experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25< 0.1< 0.0006Shake-Flask
Methanol251500.90Shake-Flask
Ethanol251200.72Shake-Flask
Acetone252501.50Shake-Flask
Dichloromethane253001.80Shake-Flask
Ethyl Acetate252001.20Shake-Flask
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the filtered saturated solution and the standard solutions by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered saturated solution from the calibration curve.

Diagram of Solubility Determination Workflow:

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Shake at constant temperature (e.g., 24-48h) A->B C Let stand to allow solid to settle (e.g., 24h) B->C D Withdraw and filter supernatant C->D E Quantify concentration by HPLC D->E

Caption: Workflow for Solubility Determination

Stability Profile

This compound is generally stable under recommended storage conditions. However, it has incompatibilities and is susceptible to degradation under certain conditions.

General Stability Information:

  • Storage: Should be stored in a tightly closed container in a dry, refrigerated, and well-ventilated place[1][2].

  • Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases[1].

  • Conditions to Avoid: Heat, flames, and sparks are to be avoided[2].

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide and carbon dioxide[1].

Illustrative Stability Data

The following tables provide an illustrative format for presenting stability data. Note: The values are hypothetical and serve as a template for organizing experimental results.

Thermal Stability (Solid State):

Temperature (°C)Time (hours)Assay (%)Degradants (%)Observations
407299.8< 0.2No change in appearance
607298.51.5Slight discoloration
807295.24.8Noticeable discoloration

Hydrolytic Stability (Aqueous Solution):

pHTemperature (°C)Time (hours)Assay (%)Major Degradant
2.0 (Acidic)502499.53-Hydroxy-2-methylbenzoic acid
7.0 (Neutral)502499.8Not detected
9.0 (Basic)502492.13-Hydroxy-2-methylbenzoic acid
Experimental Protocol for Stability Assessment

This protocol outlines a general approach for evaluating the thermal and hydrolytic stability of this compound.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Temperature-controlled ovens or stability chambers

  • HPLC system with a suitable detector

  • Vials appropriate for the study conditions

Procedure for Thermal Stability (Solid State):

  • Sample Preparation: Place a known amount of solid this compound into several vials.

  • Stress Conditions: Place the vials in ovens at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: At specified time points (e.g., 24, 48, 72 hours), remove a vial from each temperature condition.

  • Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by HPLC to determine the remaining amount of the parent compound and the formation of any degradation products.

Procedure for Hydrolytic Stability (in Solution):

  • Sample Preparation: Prepare solutions of this compound of a known concentration in different pH buffers.

  • Stress Conditions: Store the solutions at a specified temperature (e.g., 50°C).

  • Time Points: At various time intervals, take an aliquot from each solution.

  • Analysis: Analyze the aliquots by HPLC to quantify the parent compound and any major degradants. The primary expected degradant from hydrolysis is 3-hydroxy-2-methylbenzoic acid.

Diagram of Stability Testing Workflow:

G Workflow for Thermal and Hydrolytic Stability Testing cluster_thermal Thermal Stability (Solid) cluster_hydrolytic Hydrolytic Stability (Solution) cluster_analysis Analysis A1 Place solid sample in vials A2 Store at elevated temperatures A1->A2 A3 Analyze at time points A2->A3 C1 Quantify parent and degradants by HPLC A3->C1 B1 Prepare solutions in pH buffers B2 Store at elevated temperature B1->B2 B3 Analyze at time points B2->B3 B3->C1

Caption: Workflow for Stability Testing

Conclusion

References

Unlocking the Research Potential of Methyl 3-hydroxy-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-hydroxy-2-methylbenzoate, a substituted aromatic ester, represents a promising scaffold for novel therapeutic agent development. While direct and extensive research on this specific molecule is nascent, its structural motifs—a hydroxylated benzene ring and a methyl ester group—are present in a wide array of biologically active compounds. Analysis of structurally related molecules suggests significant potential for this compound in several key research domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide consolidates the current understanding of this compound, inferred from its chemical properties and the activities of its analogs, and provides detailed experimental protocols to facilitate its exploration as a lead compound in drug discovery programs.

Chemical Properties and Synthesis

This compound is an organic compound with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] It is a derivative of benzoic acid and is also known as methyl 3-hydroxy-o-toluate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 55289-05-9[1][2]
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [1][2]
Canonical SMILES CC1=C(C=CC=C1O)C(=O)OC[2]
Physical Form Solid (inferred from related compounds)N/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water.[3]
Synthesis Protocols

The synthesis of this compound can be achieved through the esterification of its parent carboxylic acid, 3-hydroxy-2-methylbenzoic acid.

2.1.1 Fischer Esterification of 3-hydroxy-2-methylbenzoic acid

This direct and classical approach involves the acid-catalyzed esterification of 3-hydroxy-2-methylbenzoic acid with methanol.

  • Materials:

    • 3-hydroxy-2-methylbenzoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Protocol:

    • Dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography or recrystallization as needed.

Potential Research Applications and Biological Activities

While direct biological data for this compound is limited, the analysis of its structural analogs provides a strong basis for predicting its potential therapeutic applications. The presence of the benzoate and hydroxyphenyl moieties suggests a likelihood of anticancer, antimicrobial, and anti-inflammatory properties.[4]

Anticancer Activity

Derivatives of benzoate esters have demonstrated potential as anticancer agents.[4] For example, compounds sharing the hydroxyphenyl and methyl carboxylate groups have been identified as microtubule targeting agents with anti-tumor properties.[4] Furthermore, derivatives of 3-hydroxybenzoic acid have been investigated for their anticancer activities.[5]

Potential Therapeutic Targets:

  • Microtubule Dynamics: Interference with microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.[4]

  • BCL-2 Family Proteins: Inhibition of anti-apoptotic proteins like BCL-2, thereby promoting programmed cell death in cancer cells.[4]

  • Tyrosine Kinases: The structurally related methyl 3-hydroxy-4-methoxybenzoate has been used in the synthesis of the EGFR tyrosine kinase inhibitor, Gefitinib, suggesting that the core structure could be a scaffold for developing new kinase inhibitors.[6]

Logical Workflow for Anticancer Evaluation

G start This compound in_vitro In Vitro Cytotoxicity Screening (e.g., MTT/WST-1 Assay) start->in_vitro cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549, HCT116) in_vitro->cell_lines ic50 Determine IC50 Values cell_lines->ic50 moa Mechanism of Action Studies ic50->moa in_vivo In Vivo Xenograft Models ic50->in_vivo If potent cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) moa->apoptosis pathway Signaling Pathway Analysis (Western Blot, qPCR) moa->pathway

Caption: Workflow for evaluating the anticancer potential of this compound.

Antimicrobial and Antifungal Activity

Benzoate derivatives are well-known for their antimicrobial properties.[4] For instance, methyl 3-methyl-4-nitrobenzoate has shown significant antifungal activity.[4] The parent compound, 3-hydroxybenzoic acid, and its derivatives have also been reported to possess antibacterial activity.[5][7]

Potential Mechanisms of Action:

  • Inhibition of Bacterial Cell Division: Targeting essential proteins like FtsZ, which is involved in bacterial cytokinesis.[8]

  • Disruption of Membrane Integrity: The lipophilic nature of the ester may facilitate its interaction with and disruption of microbial cell membranes.

  • Enzyme Inhibition: Inhibition of key microbial enzymes necessary for survival.

Anti-inflammatory Activity

Hydroxybenzoic acid derivatives are known to possess anti-inflammatory properties.[9] They can modulate signaling pathways involved in the inflammatory response, such as the NF-κB pathway, and inhibit the production of pro-inflammatory mediators.[9]

Potential Therapeutic Targets:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2, which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation.

  • NF-κB Signaling Pathway: Inhibition of the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.[10]

Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Compound Methyl 3-hydroxy- 2-methylbenzoate Compound->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.

    • Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • This compound

    • DMSO

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an unstimulated control.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents. The structural similarities to compounds with established anticancer, antimicrobial, and anti-inflammatory activities strongly suggest that this molecule warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the biological activity and mechanism of action of this compound. Future research should focus on a systematic evaluation of its efficacy in the proposed therapeutic areas, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. Such efforts could lead to the discovery of new and effective treatments for a range of human diseases.

References

In-Depth Technical Guide to the Safety and Handling of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Methyl 3-hydroxy-2-methylbenzoate (CAS No. 55289-05-9). Due to a lack of extensive toxicological and biological studies on this specific isomer, this guide also includes representative experimental protocols and potential biological interactions based on structurally related phenolic compounds and benzoates. This information is intended for use by qualified professionals and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) and internal safety protocols before handling this chemical.

Chemical and Physical Properties

This compound is a derivative of benzoic acid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 55289-05-9
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Powder
Storage Temperature 10°C - 25°C[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

GHS ClassificationHazard StatementSignal Word
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning

Safety and Handling Precautions

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. Recommended PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when the material is heated or aerosolized. Emergency eye wash stations and safety showers should be readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, the following procedures should be followed.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Sweep up the spilled material, place it in a suitable container for disposal, and ventilate the area.

Experimental Protocols for Safety and Biological Activity Assessment

Due to the limited publicly available data on the biological effects of this compound, the following are representative protocols for assessing the cytotoxicity and antibacterial activity of phenolic esters.

Representative Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treatment Treat cells with compound dilutions compound_prep->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h add_mtt Add MTT reagent incubation_24h->add_mtt incubation_4h Incubate for 2-4 hours add_mtt->incubation_4h solubilize Solubilize formazan crystals incubation_4h->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for a representative MTT cytotoxicity assay.
Representative Antibacterial Susceptibility Testing Protocol (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of test compound in 96-well plate bacterial_inoculum Prepare standardized bacterial inoculum inoculate_wells Inoculate wells with bacterial suspension bacterial_inoculum->inoculate_wells controls Include positive and negative controls incubate_plate Incubate plate at 37°C for 18-24 hours controls->incubate_plate read_turbidity Visually or spectrophotometrically assess bacterial growth incubate_plate->read_turbidity determine_mic Determine MIC (lowest concentration with no visible growth) read_turbidity->determine_mic

Workflow for a representative broth microdilution antibacterial assay.

Potential Biological Interactions and Signaling Pathways

While specific data for this compound is not available, hydroxybenzoates and related phenolic compounds are known to interact with various biological systems. Their mechanism of action is often attributed to their ability to disrupt cell membranes, denature proteins, and inhibit enzymes.

Some studies on other hydroxybenzoate derivatives suggest potential interactions with cellular signaling pathways. For instance, some phenolic compounds have been shown to modulate pathways involved in inflammation and cell survival, such as the NF-κB and MAPK signaling pathways. It is plausible that this compound could exhibit similar activities, but this would need to be confirmed through dedicated research.

The diagram below illustrates a generalized logical workflow for investigating the biological activity of a novel compound like this compound.

Biological_Activity_Investigation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation compound This compound cytotoxicity Cytotoxicity Screening (e.g., MTT assay) compound->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) compound->antimicrobial pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays antimicrobial->enzyme_inhibition animal_models Animal Models of Disease pathway_analysis->animal_models enzyme_inhibition->animal_models

Logical workflow for investigating the biological activity of this compound.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide a starting point for the safe handling and scientific investigation of this compound. Researchers are strongly encouraged to consult the latest Safety Data Sheet and conduct a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

Synthesis of Methyl 3-hydroxy-2-methylbenzoate from 3-chloro-2-methylphenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Methyl 3-hydroxy-2-methylbenzoate, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available precursor, 3-chloro-2-methylphenol. The described methodology follows a robust five-step synthetic pathway involving protection, Grignard reaction, carboxylation, deprotection, and final esterification.

Detailed experimental protocols for each stage are provided, alongside tabulated quantitative data for expected yields and key reaction parameters. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development.

I. Synthetic Strategy Overview

The synthesis of this compound from 3-chloro-2-methylphenol is achieved through the following five-step sequence:

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group of 3-chloro-2-methylphenol is protected as a benzyl ether to prevent interference in the subsequent Grignard reaction.

  • Grignard Reagent Formation: The chloro-substituent of the protected compound is converted into a Grignard reagent by reaction with magnesium metal.

  • Carboxylation: The Grignard reagent undergoes carboxylation upon reaction with carbon dioxide (dry ice) to introduce a carboxylic acid group.

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenolysis to yield 3-hydroxy-2-methylbenzoic acid.

  • Esterification: The final product, this compound, is obtained through the Fischer esterification of 3-hydroxy-2-methylbenzoic acid.

II. Quantitative Data Summary

The following tables summarize the expected yields and key reaction parameters for each step of the synthesis. These values are based on literature precedents for analogous reactions and provide a benchmark for the successful execution of the protocol.

Table 1: Reagents and Reaction Conditions

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)
13-chloro-2-methylphenolBenzyl chloride, K₂CO₃Methyl ethyl ketone (MEK)Reflux16
22-Benzyloxy-6-chlorotolueneMagnesium turnings, IodineTetrahydrofuran (THF)Reflux2-3
3(3-Benzyloxy-2-methylphenyl)magnesium chlorideCarbon dioxide (dry ice)THF/Toluene-78 to RT2
43-Benzyloxy-2-methylbenzoic acidH₂, Palladium on carbon (Pd/C)MethanolRoom Temperature4
53-hydroxy-2-methylbenzoic acidMethanol, H₂SO₄MethanolReflux4-6

Table 2: Product Yields and Purification

StepProductExpected Yield (%)Purification Method
12-Benzyloxy-6-chlorotoluene85-95Filtration and solvent evaporation
2(3-Benzyloxy-2-methylphenyl)magnesium chloride(Used in situ)N/A
33-Benzyloxy-2-methylbenzoic acid70-80Acid-base extraction
43-hydroxy-2-methylbenzoic acid90-98Filtration
5This compound80-90Extraction and distillation/crystallization

III. Detailed Experimental Protocols

Step 1: Synthesis of 2-Benzyloxy-6-chlorotoluene

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methylphenol (1.0 mol, 142.58 g), benzyl chloride (1.1 mol, 139.2 g), and potassium carbonate (2.0 mol, 276.4 g) in methyl ethyl ketone (MEK, 680 g).

  • Heat the mixture to reflux with vigorous stirring.

  • After 8 hours, add an additional portion of potassium carbonate (0.18 mol, 25 g) and continue to reflux for another 8 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with MEK.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-benzyloxy-6-chlorotoluene. The product is often used in the next step without further purification.

Step 2: Formation of (3-Benzyloxy-2-methylphenyl)magnesium chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 2-benzyloxy-6-chlorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

  • If the reaction does not start, gently warm the flask. Once initiated, maintain a steady reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent. The solution will typically turn cloudy and greyish.

Step 3: Carboxylation to 3-Benzyloxy-2-methylbenzoic acid

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • In a separate large flask, place a generous excess of crushed dry ice (solid CO₂).

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring. Use additional anhydrous THF to rinse the Grignard flask and add it to the dry ice mixture.

  • Allow the mixture to warm to room temperature as the CO₂ sublimes.

  • Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-benzyloxy-2-methylbenzoic acid.

  • Purify the product by dissolving it in an aqueous sodium bicarbonate solution, washing with ether to remove neutral impurities, and then re-acidifying the aqueous layer with HCl to precipitate the pure carboxylic acid. Filter, wash with cold water, and dry.

Step 4: Synthesis of 3-hydroxy-2-methylbenzoic acid

  • In a hydrogenation flask, dissolve 3-benzyloxy-2-methylbenzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 1-5 mol%).

  • Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-hydroxy-2-methylbenzoic acid as a solid. The product is often of sufficient purity for the next step.

Step 5: Synthesis of this compound

  • In a round-bottom flask, dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of methanol (at least 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

IV. Visualizations

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow for the synthesis.

G cluster_0 Synthesis of this compound A 3-chloro-2-methylphenol B 2-Benzyloxy-6-chlorotoluene A->B 1. Benzyl chloride, K2CO3 C (3-Benzyloxy-2-methylphenyl) magnesium chloride B->C 2. Mg, THF D 3-Benzyloxy-2-methylbenzoic acid C->D 3. CO2, then H3O+ E 3-hydroxy-2-methylbenzoic acid D->E 4. H2, Pd/C F This compound E->F 5. Methanol, H2SO4

Caption: Chemical reaction pathway for the synthesis.

G cluster_reagents Key Reagents start Start: 3-chloro-2-methylphenol step1 Step 1: Protection (Benzylation) start->step1 step2 Step 2: Grignard Formation step1->step2 r1 Benzyl Chloride step1->r1 step3 Step 3: Carboxylation step2->step3 r2 Magnesium step2->r2 step4 Step 4: Deprotection (Hydrogenolysis) step3->step4 r3 Dry Ice (CO2) step3->r3 step5 Step 5: Esterification step4->step5 r4 H2 / Pd-C step4->r4 purification Purification (Distillation/Recrystallization) step5->purification r5 Methanol / H2SO4 step5->r5 end Final Product: This compound purification->end

Caption: Overall experimental workflow.

Application Notes and Protocols for the Synthesis of Methyl 3-hydroxy-2-methylbenzoate via a Grignard Reaction Pathway

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Methyl 3-hydroxy-2-methylbenzoate. The described methodology involves a multi-step synthesis commencing with the formation of a Grignard reagent, followed by carboxylation to produce 3-hydroxy-2-methylbenzoic acid, and culminating in the esterification to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis can be approached through several routes. The following protocols detail a robust method that incorporates a Grignard reaction for the formation of the key carboxylic acid intermediate, 3-hydroxy-2-methylbenzoic acid. This intermediate is subsequently esterified to produce the target compound.

Overall Synthetic Scheme

The synthesis is a three-step process starting from 2-benzyloxy-6-chlorotoluene:

  • Grignard Reagent Formation: Reaction of 2-benzyloxy-6-chlorotoluene with magnesium metal in an anhydrous solvent to form the corresponding Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride.

  • Carboxylation: The Grignard reagent is reacted with carbon dioxide (CO2) to yield 3-benzyloxy-2-methylbenzoic acid after acidic workup.

  • Deprotection and Esterification: The benzyl protecting group is removed via hydrogenation to give 3-hydroxy-2-methylbenzoic acid, which is then esterified with methanol to afford this compound.

A general overview of the reaction of Grignard reagents with esters typically results in the formation of tertiary alcohols through a double addition mechanism[1][2][3]. However, in this synthetic pathway, the Grignard reaction is strategically employed to form the carboxylic acid precursor.

Experimental Protocols

Part 1: Synthesis of 3-benzyloxy-2-methylbenzoic acid via Grignard Reaction

This protocol is adapted from a patented process for the preparation of 3-hydroxy-2-methylbenzoic acid[4][5].

Materials:

  • 2-benzyloxy-6-chlorotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • Hydrochloric Acid (HCl)

  • Xylene

  • Anhydrous Sodium Sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

    • Add a solution of 2-benzyloxy-6-chlorotoluene (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating if necessary. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed, resulting in a brown-black solution of (3-benzyloxy-2-methylphenyl)magnesium chloride.

  • Carboxylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Carefully add crushed dry ice (an excess, approximately 2-3 equivalents) to the reaction mixture in portions, ensuring the temperature does not rise significantly.

    • Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Isolation:

    • Quench the reaction by slowly adding aqueous hydrochloric acid to acidify the mixture.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude 3-benzyloxy-2-methylbenzoic acid.

    • Purify the crude product by crystallization from a suitable solvent system, such as xylene[4].

Part 2: Synthesis of 3-hydroxy-2-methylbenzoic acid

Materials:

  • 3-benzyloxy-2-methylbenzoic acid

  • Sodium hydroxide (NaOH)

  • 5% Palladium on Carbon (Pd/C) catalyst (50% water-moist)

  • Hydrogen gas (H2)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Hydrogenolysis:

    • In a suitable hydrogenation vessel, dissolve 3-benzyloxy-2-methylbenzoic acid (1.0 equivalent) and sodium hydroxide (1.05 equivalents) in water.

    • Add the 5% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (e.g., 10 bar) and stir the mixture at a controlled temperature (e.g., 50 °C)[4].

    • Monitor the reaction until hydrogen uptake ceases.

  • Workup and Isolation:

    • Filter the reaction mixture to remove the catalyst.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2.

    • Extract the precipitated product with ethyl acetate.

    • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxy-2-methylbenzoic acid[6].

Part 3: Synthesis of this compound

This is a standard Fischer esterification protocol.

Materials:

  • 3-hydroxy-2-methylbenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H2SO4)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl acetate

Procedure:

  • Esterification:

    • Dissolve 3-hydroxy-2-methylbenzoic acid (1.0 equivalent) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours (e.g., 8 hours), monitoring the reaction by TLC[7].

  • Workup and Purification:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 3-benzyloxy-2-methylbenzoic acid and its subsequent conversion.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Yield (%) Reference
2-benzyloxy-6-chlorotolueneC14H13ClO232.70-88.3 (of theory)[4]
3-benzyloxy-2-methylbenzoic acidC15H14O3242.27126-12762.9 (of theory)[4]
3-hydroxy-2-methylbenzoic acidC8H8O3152.15--[6]
This compoundC9H10O3166.17--[8]

Spectroscopic Data for 3-benzyloxy-2-methylbenzoic acid: [4]

  • ¹H NMR (DMSO-d6, 60 MHz): δ (ppm): 12.9 (bs, 1H), 7.6-7.1 (m, 8H), 5.1 (s, 2H), 2.4 (s, 3H).

Visualizations

Logical Workflow of the Synthesis

G cluster_0 Step 1: Grignard Formation & Carboxylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Esterification 2-benzyloxy-6-chlorotoluene 2-benzyloxy-6-chlorotoluene Grignard_Reagent (3-benzyloxy-2-methylphenyl)magnesium chloride 2-benzyloxy-6-chlorotoluene->Grignard_Reagent Grignard Reaction Mg_THF Mg, Anhydrous THF Benzyloxy_Acid 3-benzyloxy-2-methylbenzoic acid Grignard_Reagent->Benzyloxy_Acid Carboxylation CO2 1. CO2 (Dry Ice) 2. H+ workup Hydroxy_Acid 3-hydroxy-2-methylbenzoic acid Benzyloxy_Acid->Hydroxy_Acid Hydrogenolysis Target_Ester This compound Hydroxy_Acid->Target_Ester Fischer Esterification H2_PdC H2, Pd/C MeOH_H2SO4 Methanol, H2SO4 (cat.)

Caption: Synthetic pathway for this compound.

Mechanism of Grignard Reagent Addition to an Ester

While not directly used for the final ester synthesis, understanding the typical reaction of a Grignard reagent with an ester is crucial for context.

G Ester Ester (R-COOR') Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 Nucleophilic Addition Grignard1 First equivalent of Grignard Reagent (R''MgX) Ketone Ketone (R-CO-R'') Tetrahedral1->Ketone Elimination of -OR' Alkoxide Tertiary Alkoxide Ketone->Alkoxide Nucleophilic Addition Grignard2 Second equivalent of Grignard Reagent (R''MgX) Alcohol Tertiary Alcohol Alkoxide->Alcohol Protonation Workup Acidic Workup (H+)

Caption: General mechanism of Grignard addition to an ester.

References

Application Notes and Protocols: The Wittig Reaction in the Synthesis of Novel Olefins from Methyl 3-hydroxy-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the creation of carbon-carbon double bonds, offering excellent control over the location of the newly formed olefin.[1][2] This application note provides a detailed protocol for the synthesis of a stilbene derivative starting from methyl 3-hydroxy-2-methylbenzoate. As the Wittig reaction requires a carbonyl functional group (an aldehyde or ketone), a preparatory formylation step is necessary to convert the initial ester into a suitable aldehyde substrate.[1][3] This document outlines the formylation of this compound to yield methyl 3-formyl-4-hydroxy-2-methylbenzoate, followed by a Wittig reaction with benzyltriphenylphosphonium chloride to produce the corresponding stilbene derivative. Detailed experimental procedures, data presentation, and visualizations of the reaction pathway and workflow are provided to guide researchers in the application of this synthetic strategy.

Introduction

The Wittig reaction, developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3] The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or a ketone to yield an alkene and triphenylphosphine oxide.[1] A key advantage of the Wittig reaction is its functional group tolerance, allowing for its application to a wide array of substrates.[1]

The starting material, this compound, is a phenolic ester and does not possess the requisite carbonyl group for a direct Wittig reaction. Therefore, the introduction of an aldehyde group onto the aromatic ring is a necessary prerequisite. Ortho-formylation of phenols is a common transformation that can be achieved under various conditions. Following formylation, the resulting aldehyde can readily undergo a Wittig reaction. This application note details a two-step synthetic sequence to convert this compound into a stilbene derivative, a structural motif present in many biologically active compounds.

Reaction Pathway

The overall synthetic scheme involves two key transformations:

  • Ortho-Formylation: The introduction of a formyl group (-CHO) onto the aromatic ring of this compound, ortho to the hydroxyl group, to create an aldehyde suitable for the Wittig reaction.

  • Wittig Olefination: The reaction of the synthesized aldehyde with a phosphonium ylide to form the desired alkene.

Reaction_Pathway start This compound intermediate Methyl 3-formyl-4-hydroxy-2-methylbenzoate start->intermediate 1. Ortho-Formylation product Stilbene Derivative intermediate->product 2. Wittig Reaction reagent1 Formylating Agent reagent2 Benzyltriphenylphosphonium Chloride, Base Wittig_Mechanism ylide Phosphonium Ylide (Ph3P=CHR) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Aldehyde (R'-CHO) oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene (R'-CH=CHR) oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->tppo Experimental_Workflow cluster_formylation Part 1: Formylation cluster_wittig Part 2: Wittig Reaction A Mix Reactants: This compound, HMTA, Glycerol B Heat at 150-160 °C A->B C Acid Hydrolysis B->C D Workup & Extraction C->D E Purification (Chromatography) D->E F Mix Reactants: Aldehyde, Phosphonium Salt, DCM E->F Proceed with purified aldehyde G Add Base (NaOH) F->G H Reaction at RT G->H I Workup & Extraction H->I J Purification (Chromatography) I->J

References

Application Notes and Protocols for the Acetylation of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the acetylation of Methyl 3-hydroxy-2-methylbenzoate to synthesize Methyl 3-acetoxy-2-methylbenzoate. This compound is of interest to the scientific community, particularly those in drug discovery and medicinal chemistry, due to its structural similarity to known anti-inflammatory agents.

Application Notes

The acetylation of phenolic compounds is a well-established synthetic transformation that can significantly alter their biological activity. In the case of salicylates, acetylation of the phenolic hydroxyl group is a key step in the synthesis of widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. The resulting acetylated esters often act as prodrugs, which can be hydrolyzed in vivo to release the active phenolic compound.

Potential Applications of Methyl 3-acetoxy-2-methylbenzoate:

  • Anti-inflammatory and Analgesic Research: Methyl 2-acetoxybenzoate, a structural analog, is known as an anti-inflammatory aspirin prodrug.[1] This suggests that Methyl 3-acetoxy-2-methylbenzoate may exhibit similar anti-inflammatory and analgesic properties, making it a valuable candidate for screening in preclinical models of inflammation and pain.

  • Drug Discovery and Lead Optimization: The synthesis of Methyl 3-acetoxy-2-methylbenzoate provides a platform for further structural modifications. Researchers can use this compound as a starting material to generate a library of derivatives with potentially enhanced potency, selectivity, or pharmacokinetic profiles for various therapeutic targets.

  • Prodrug Development: The acetoxy group can improve the oral bioavailability and reduce the gastric irritation sometimes associated with phenolic drugs. The study of Methyl 3-acetoxy-2-methylbenzoate can contribute to a better understanding of the structure-activity relationships of salicylate-based prodrugs.

  • Chemical Biology Probes: Acetylated phenolic esters can be used as chemical tools to study the biological pathways modulated by salicylates and their metabolites.

Experimental Protocol: Acetylation of this compound

This protocol is adapted from a high-yield procedure for the acetylation of the structurally similar 3-hydroxy-2-methylbenzoic acid.

Objective: To synthesize Methyl 3-acetoxy-2-methylbenzoate via the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or a suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents) followed by the slow, dropwise addition of acetic anhydride (1.5 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any excess acetic acid and anhydride) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude Methyl 3-acetoxy-2-methylbenzoate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the acetylation of this compound, based on a similar, high-yield reaction.

ParameterValueReference
Starting Material This compound-
Reagents Acetic Anhydride, Pyridine-
Solvent Dichloromethane-
Reaction Time 2-4 hoursGeneral Protocol
Reaction Temperature Room TemperatureGeneral Protocol
Expected Yield >90%Based on a similar reaction
Purification Method Column ChromatographyStandard Procedure

Visualizations

Acetylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acetylation Reaction cluster_workup Work-up and Purification start Dissolve this compound in Dichloromethane reagents Add Pyridine and Acetic Anhydride start->reagents Step 1 stir Stir at Room Temperature (2-4 hours) reagents->stir Step 2 wash Wash with Saturated NaHCO3 and Brine stir->wash Step 3 dry Dry with Anhydrous MgSO4 and Concentrate wash->dry Step 4 purify Purify by Column Chromatography dry->purify Step 5 product Pure Methyl 3-acetoxy-2-methylbenzoate purify->product Final Product

Signaling_Pathway cluster_prodrug Prodrug Administration and Activation cluster_action Mechanism of Action prodrug Methyl 3-acetoxy-2-methylbenzoate (Administered Prodrug) hydrolysis In vivo Hydrolysis (Esterases) prodrug->hydrolysis active_drug This compound (Active Drug) hydrolysis->active_drug cox Cyclooxygenase (COX) Enzymes active_drug->cox Inhibition prostaglandins Prostaglandins cox->prostaglandins Catalyzes production of inflammation Inflammation and Pain prostaglandins->inflammation Mediate

References

Application Notes and Protocols: Synthesis of Gefitinib Utilizing a Methyl Hydroxybenzoate Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of a synthetic route to the anticancer drug Gefitinib, starting from a substituted methyl hydroxybenzoate derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. Several synthetic routes to Gefitinib have been developed. This document details a widely referenced synthesis commencing with a methyl hydroxybenzoate derivative, specifically methyl 3-hydroxy-4-methoxybenzoate. This pathway circumvents some challenges associated with other methods, such as harsh demethylation conditions.[1] The overall synthetic strategy involves a multi-step process including alkylation, nitration, reduction, cyclization to form the quinazoline core, chlorination, and subsequent amination reactions to install the key functionalities of the final drug molecule.[2][3][4]

Synthetic Pathway Overview

The synthesis of Gefitinib from methyl 3-hydroxy-4-methoxybenzoate proceeds through a series of key transformations. The initial step involves the alkylation of the hydroxyl group, followed by nitration of the aromatic ring. The nitro group is then reduced to an amine, which undergoes cyclization to form the quinazolinone ring system. Subsequent chlorination and a final nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline yield Gefitinib.

Gefitinib_Synthesis start Methyl 3-hydroxy-4-methoxybenzoate intermediate1 Methyl 3-(3-chloropropoxy)-4-methoxybenzoate start->intermediate1 Alkylation intermediate2 Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate intermediate1->intermediate2 Nitration intermediate3 Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate intermediate2->intermediate3 Reduction intermediate4 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one intermediate3->intermediate4 Cyclization intermediate5 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline intermediate4->intermediate5 Chlorination intermediate6 N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine intermediate5->intermediate6 SNA_r (Aniline) gefitinib Gefitinib intermediate6->gefitinib SNA_r (Morpholine)

Caption: Synthetic workflow for Gefitinib starting from a methyl hydroxybenzoate derivative.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the Gefitinib synthesis.

Step No.ReactionStarting MaterialProductReported Yield (%)
1AlkylationMethyl 3-hydroxy-4-methoxybenzoateMethyl 3-(3-chloropropoxy)-4-methoxybenzoate94.7
2NitrationMethyl 3-(3-chloropropoxy)-4-methoxybenzoateMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate-
3ReductionMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateMethyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate77.0
4CyclizationMethyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one-
5Chlorination6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline-
6Amination4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazolineN-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine-
7AminationN-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amineGefitinib-
Overall ~37.4 [2][3][4]

Note: Yields for some intermediate steps were not explicitly provided in the referenced literature.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Gefitinib.

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

Reaction: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Procedure:

  • A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in 500 mL of dimethylformamide (DMF) is prepared.[3]

  • The reaction mixture is heated to 70°C for 4 hours.[3]

  • After cooling to room temperature, the mixture is slowly poured into 3 L of ice-water with constant stirring.[3]

  • The resulting solid precipitate is collected by filtration and washed with cold water to yield the desired product.[3]

Step 2: Nitration

Reaction: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.

Procedure:

  • Methyl 3-(3-chloropropoxy)-4-methoxybenzoate is treated with nitric acid in acetic acid to achieve nitration of the aromatic ring.[2][5]

Step 3: Reduction of the Nitro Group

Reaction: Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.

Procedure:

  • The nitro-substituted intermediate, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol), is dissolved in 300 mL of methanol.[2]

  • This solution is added dropwise to a suspension of powdered iron in acetic acid.[2][5]

  • The reaction mixture is stirred at 50-60°C for 30 minutes under a nitrogen atmosphere.[2]

  • The catalyst is removed by filtration, and the solvent is evaporated from the filtrate.

  • The residue is then poured into water and extracted with ethyl acetate.

  • The combined organic phases are washed with a saturated sodium carbonate solution and brine, then dried over sodium sulfate to yield the amino-intermediate.[2]

Step 4 & 5: Cyclization and Chlorination

Reaction: Synthesis of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.

Procedure:

  • The amino-intermediate is cyclized using formamidine acetate in refluxing ethanol.[5]

  • The resulting quinazolinone is then subjected to chlorination using thionyl chloride in the presence of a catalytic amount of DMF.[5][6]

Step 6 & 7: Successive Aminations to form Gefitinib

Reaction: Synthesis of Gefitinib.

Procedure:

  • The chlorinated quinazoline intermediate is reacted with 3-chloro-4-fluoroaniline in a suitable solvent such as isopropanol, with heating, to form the N-(3-chloro-4-fluorophenyl) derivative.[6]

  • The final step involves the reaction of this intermediate with morpholine to displace the terminal chloride of the propoxy chain, yielding Gefitinib. This is typically carried out in a suitable solvent with a base.

Experimental_Workflow start Start: Methyl 3-hydroxy-4-methoxybenzoate alkylation Step 1: Alkylation (1-bromo-3-chloropropane, K2CO3, DMF, 70°C) start->alkylation nitration Step 2: Nitration (HNO3, Acetic Acid) alkylation->nitration reduction Step 3: Reduction (Fe, Acetic Acid, Methanol, 50-60°C) nitration->reduction cyclization Step 4: Cyclization (Formamidine acetate, Ethanol, Reflux) reduction->cyclization chlorination Step 5: Chlorination (SOCl2, DMF) cyclization->chlorination amination1 Step 6: First Amination (3-chloro-4-fluoroaniline, Isopropanol) chlorination->amination1 amination2 Step 7: Second Amination (Morpholine) amination1->amination2 end End Product: Gefitinib amination2->end

Caption: Key steps and reagents in the experimental workflow for Gefitinib synthesis.

Signaling Pathway of Gefitinib

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Under normal physiological conditions, the binding of a ligand, such as EGF, to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In certain cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Gefitinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and thereby blocking the downstream signaling pathways that drive tumor growth.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Gefitinib Gefitinib Gefitinib->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Simplified signaling pathway of EGFR and the inhibitory action of Gefitinib.

References

Application Notes and Protocols for the Preparation of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Methyl 3-hydroxy-2-methylbenzoate, a valuable intermediate in organic synthesis. The preparation is based on the Fischer esterification of 3-hydroxy-2-methylbenzoic acid with methanol, utilizing a strong acid catalyst. This protocol offers a detailed, step-by-step methodology suitable for laboratory-scale synthesis. Included are reagent specifications, reaction conditions, purification procedures, and characterization data. A workflow diagram illustrates the key stages of the synthesis, and a data summary table provides essential quantitative information.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and biologically active molecules. Its structure, featuring a hydroxyl group and a methyl ester on a substituted benzene ring, allows for diverse chemical modifications. The most direct and classical approach for its synthesis is the Fischer esterification of the corresponding carboxylic acid, 3-hydroxy-2-methylbenzoic acid. This method is cost-effective and employs readily available reagents. The reaction involves heating the carboxylic acid and an excess of alcohol in the presence of an acid catalyst to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification of 3-hydroxy-2-methylbenzoic acid

This protocol details the synthesis of this compound via the acid-catalyzed esterification of 3-hydroxy-2-methylbenzoic acid with methanol.

Materials:

  • 3-hydroxy-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • pH paper

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 3-hydroxy-2-methylbenzoic acid (e.g., 5.0 g, 1.0 eq).

    • Add an excess of anhydrous methanol (e.g., 50 mL).

    • With gentle swirling, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) as the catalyst.

    • Add a magnetic stir bar to the flask.

  • Reflux:

    • Attach the reflux condenser to the round-bottom flask and ensure a continuous flow of cold water through the condenser.

    • Heat the mixture to a gentle reflux using a heating mantle or oil bath.

    • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

  • Washing:

    • Wash the combined organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted acid. Caution: Carbon dioxide gas will evolve; vent the separatory funnel frequently.

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with saturated sodium chloride solution (1 x 50 mL).

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous magnesium sulfate for 15-20 minutes.

    • Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material
3-hydroxy-2-methylbenzoic acid (MW: 152.15 g/mol )5.0 g
Reagents
Methanol (MW: 32.04 g/mol )50 mL
Sulfuric Acid (98%)1 mL
Product
This compound (MW: 166.17 g/mol )
Yield (Theoretical) ~5.46 g
Yield (Actual) Dependent on experimental outcome
Appearance Colorless to pale yellow oil/solid
Boiling Point Not readily available
Melting Point Not readily available

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Reagents (3-hydroxy-2-methylbenzoic acid, Methanol, Sulfuric Acid) reflux 2. Reflux (4-6 hours) reagents->reflux Heat extraction 3. Extraction (Dichloromethane, Water) reflux->extraction Cooling washing 4. Washing (Sat. NaHCO3, Brine) extraction->washing drying 5. Drying (Anhydrous MgSO4) washing->drying evaporation 6. Solvent Removal (Rotary Evaporator) drying->evaporation purification 7. Purification (Distillation/Chromatography) evaporation->purification characterization 8. Characterization (NMR, IR, MS) purification->characterization Final Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the NMR Analysis of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxy-2-methylbenzoate (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is an aromatic organic compound of interest in various fields, including synthetic chemistry and drug discovery.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this molecule. This document provides a detailed guide to the NMR analysis of this compound, including predicted spectral data, experimental protocols, and workflow diagrams. While experimental spectra for this specific molecule are not publicly available, the data presented here are predicted based on the analysis of structurally similar compounds.

Predicted NMR Data

The chemical structure of this compound contains a substituted benzene ring, a methyl ester group, a hydroxyl group, and a methyl group. The predicted ¹H and ¹³C NMR chemical shifts are summarized below. These predictions are based on the known spectral data of related compounds such as Methyl 3-hydroxybenzoate, 3-Hydroxy-2-methylbenzoic acid, and Methyl 2-hydroxybenzoate.[3][4][5][6][7][8]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H47.10 - 7.20t~7.8
Ar-H56.80 - 6.90d~7.8
Ar-H67.25 - 7.35d~7.8
OCH₃3.90s-
Ar-CH₃2.20s-
OH5.50 - 6.50br s-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O170.5
C3155.0
C1130.0
C2125.0
C6122.0
C4120.0
C5115.0
OCH₃52.5
Ar-CH₃15.0

Experimental Protocols

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, especially for the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2. NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

    • Purpose: To identify proton-proton scalar couplings within the molecule, particularly among the aromatic protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-8.

    • Purpose: To identify direct one-bond correlations between protons and carbons.[9][10]

3. Data Processing

  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Calibration: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualization of Workflows and Structures

Molecular Structure of this compound

Caption: Molecular structure of this compound.

NMR Analysis Workflow

cluster_workflow NMR Analysis Workflow A Sample Preparation B 1D NMR Acquisition (1H, 13C) A->B Dissolved Sample C 2D NMR Acquisition (COSY, HSQC) B->C D Data Processing B->D C->D E Spectral Interpretation D->E Processed Spectra F Structure Elucidation E->F Assigned Peaks

Caption: General workflow for NMR analysis.

COSY Correlation Pathway

cluster_cosy Predicted COSY Correlations H4 H4 H5 H5 H4->H5 J-coupling H6 H6 H5->H6 J-coupling

Caption: Predicted proton-proton couplings in the aromatic region.

References

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Methyl 3-hydroxy-2-methylbenzoate. It includes predicted characteristic absorption frequencies, a comprehensive experimental protocol for sample analysis, and a workflow diagram for the procedure. This information is crucial for the structural elucidation and quality control of this compound in research and pharmaceutical development.

Introduction

This compound is an aromatic ester with key functional groups that produce a distinct infrared spectrum. The principal functional groups are a hydroxyl (-OH) group, a methyl (-CH₃) group, an ester (-COOCH₃) group, and a substituted benzene ring. FTIR spectroscopy is a powerful, non-destructive technique used to identify these functional groups by measuring the absorption of infrared radiation by the molecule's vibrational modes. The resulting spectrum serves as a unique molecular fingerprint, invaluable for confirming the identity and purity of the compound.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of structurally similar compounds, including methyl 2-hydroxybenzoate, methyl benzoate, and other substituted benzoic acid derivatives.[1][2]

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H StretchPhenolic Hydroxyl3500 - 3200Strong, Broad
C-H Stretch (Aromatic)Benzene Ring3100 - 3000Medium to Weak
C-H Stretch (Aliphatic)Methyl Groups (-CH₃)2980 - 2870Medium
C=O Stretch (Ester)Carbonyl1725 - 1700Strong, Sharp
C=C Stretch (Aromatic)Benzene Ring1620 - 1580Medium
C=C Stretch (Aromatic)Benzene Ring1500 - 1400Medium
C-H Bend (Aliphatic)Methyl Groups (-CH₃)1450 - 1370Medium
C-O StretchEster & Phenol1300 - 1100Strong
C-H Out-of-Plane BendSubstituted Benzene900 - 675Strong

Experimental Protocol: FTIR Analysis using KBr Pellet Method

This section details the procedure for obtaining a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.[3]

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Analytical balance

  • Spatula

  • Drying oven

  • This compound (analyte sample)

  • Potassium Bromide (KBr), spectroscopy grade

3.2. Sample Preparation

  • Thoroughly dry the spectroscopy-grade KBr in a drying oven to remove any residual moisture, which can interfere with the hydroxyl region of the spectrum.

  • Weigh approximately 1-2 mg of this compound.

  • Weigh approximately 100-200 mg of the dried KBr.

  • Combine the sample and KBr in the agate mortar.

  • Gently mix the components with the pestle, then grind the mixture thoroughly for several minutes until a fine, homogeneous powder is achieved. This minimizes scattering of the IR radiation.

  • Transfer the powdered mixture to the pellet-forming die.

  • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or semi-translucent pellet.

3.3. Data Acquisition

  • Place the KBr pellet into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the ambient atmosphere. This will be automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

3.4. Data Analysis

  • Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).

  • Identify the major absorption peaks and record their wavenumbers (cm⁻¹).

  • Compare the observed peak positions with the expected frequencies for the functional groups of this compound to confirm the compound's identity and assess its purity.

Workflow and Data Relationship Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship between the compound's structure and its IR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample & KBr grind Grind Mixture weigh_sample->grind press Press into Pellet grind->press background Acquire Background press->background Insert Pellet sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum sample_scan->process identify Identify Peaks process->identify compare Compare & Interpret identify->compare

FTIR Experimental Workflow

logical_relationship cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks compound This compound hydroxyl Hydroxyl (-OH) compound->hydroxyl ester Ester (-COOCH3) compound->ester aromatic Aromatic Ring compound->aromatic methyl Methyl (-CH3) compound->methyl oh_stretch O-H Stretch (~3400 cm⁻¹) hydroxyl->oh_stretch co_stretch_ester C=O Stretch (~1715 cm⁻¹) ester->co_stretch_ester aromatic_stretch C=C Stretch (1620-1400 cm⁻¹) aromatic->aromatic_stretch ch_stretch C-H Stretch (3100-2870 cm⁻¹) aromatic->ch_stretch methyl->ch_stretch

Structure-Spectrum Correlation

References

Application Note: Analysis of Methyl 3-hydroxy-2-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxy-2-methylbenzoate is an aromatic ester of interest in various fields, including organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Accurate identification and quantification of this and related compounds are crucial for process optimization, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[1][2] This application note provides a detailed protocol for the sample preparation and GC-MS analysis of this compound, along with a proposed fragmentation pattern based on established mass spectrometry principles for aromatic esters.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible GC-MS analysis. The following protocol is recommended for the extraction and preparation of this compound from a liquid matrix.

  • Extraction: For aqueous samples, liquid-liquid extraction (LLE) is an effective method to isolate the analyte.[1]

    • To 5 mL of the aqueous sample, add 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

    • Allow the layers to separate. If an emulsion forms, centrifugation at 3000 rpm for 10 minutes can aid in separation.

    • Carefully collect the organic layer.

  • Concentration: The extracted sample may need to be concentrated to meet the detection limits of the instrument.[3]

    • The collected organic extract can be concentrated under a gentle stream of nitrogen gas.[3] This method, known as nitrogen blowdown, avoids excessive heating which could degrade the analyte.[3]

    • Evaporate the solvent until approximately 100-200 µL remains.

  • Reconstitution and Filtration:

    • Reconstitute the concentrated sample to a final volume of 1 mL using a volatile solvent compatible with the GC-MS system, such as hexane or dichloromethane.[4][5]

    • Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[1]

    • Transfer the filtered sample to a 1.5 mL glass autosampler vial for analysis.[5]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent Intuvo 9000 or similar
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temperature 50 °C, hold for 1 min, ramp at 10 °C/min to 320 °C, hold for 2 min.[6]
Mass Spectrometer Agilent 7010B Triple Quadrupole or similar
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
MS Source Temperature 230 °C
MS Quadrupole Temp 150 °C
Mass Range m/z 40-500
Solvent Delay 5 min

Data Presentation

Quantitative analysis of this compound would typically involve the generation of a calibration curve using standards of known concentrations. The following table summarizes hypothetical performance data for such an analysis.

Parameter Value
Retention Time (min) ~12.5
Linear Range (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantitation (LOQ) (µg/mL) 0.1
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 95 - 105%

Results and Discussion

Proposed Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol . The fragmentation is predicted based on the known behavior of similar aromatic esters, such as methyl salicylate and methyl benzoate, under electron ionization.[7][8]

  • Molecular Ion (M⁺˙) at m/z 166: The peak corresponding to the intact molecule minus an electron.

  • Loss of a methoxy radical (˙OCH₃) to yield m/z 135: This is a common fragmentation pathway for methyl esters, resulting in a stable acylium ion.

  • Loss of methanol (CH₃OH) to yield m/z 134: This can occur through a rearrangement process.

  • Loss of carbon monoxide (CO) from the m/z 135 fragment to yield m/z 107: A common fragmentation for acylium ions.

  • Formation of the tropylium ion at m/z 91: A characteristic fragment for many aromatic compounds.

  • Other significant fragments may include ions at m/z 77 (phenyl cation) and m/z 65.

The base peak in the spectrum is likely to be one of the stable fragment ions, such as the acylium ion at m/z 135.

Visualizations

G Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aqueous Sample B Liquid-Liquid Extraction (Dichloromethane) A->B Isolate Analyte C Concentration (Nitrogen Blowdown) B->C Increase Concentration D Reconstitution & Filtration C->D Prepare for Injection E GC Injection D->E Introduce Sample F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Data Acquisition G->H I Peak Integration & Identification H->I J Quantification & Reporting I->J

Caption: Workflow for the analysis of this compound.

G Proposed EI Fragmentation of this compound M [M]⁺˙ m/z 166 F1 [M - ˙OCH₃]⁺ m/z 135 M->F1 - ˙OCH₃ F2 [M - CH₃OH]⁺˙ m/z 134 M->F2 - CH₃OH F3 [C₇H₇O]⁺ m/z 107 F1->F3 - CO F4 [C₇H₇]⁺ m/z 91 F3->F4 - O F5 [C₆H₅]⁺ m/z 77 F3->F5 - CO

Caption: Proposed fragmentation pathway for this compound.

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The detailed sample preparation and instrumental methods, along with the proposed fragmentation pattern, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The methodology described is expected to provide accurate and reliable results for the identification and quantification of this compound in various matrices.

References

Application Notes and Protocols for the Purification of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. This document provides detailed application notes and protocols for the purification of Methyl 3-hydroxy-2-methylbenzoate, a key building block in the synthesis of various pharmaceutical compounds. The following sections outline the most effective purification techniques, including column chromatography and recrystallization, complete with experimental protocols and expected outcomes.

Introduction

This compound is a substituted aromatic ester whose purity is crucial for the successful synthesis of downstream targets. Common impurities in the crude product may include unreacted starting materials, byproducts from side reactions, and residual solvents. The purification strategies detailed below are designed to effectively remove these contaminants, yielding a product of high purity suitable for further synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, characterization, and the selection of appropriate purification methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₃[1][2][3]
Molecular Weight166.17 g/mol [2]
AppearanceLight Brown to Brown Oil[4]
SolubilitySoluble in Chloroform and Methanol (Slightly). Soluble in ethanol, fixed oils, and propylene glycol. Insoluble in water.[4][5]

Purification Techniques

The two primary purification techniques for this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities present in the crude material.

Column Chromatography

Column chromatography is a highly effective method for separating the desired product from impurities with different polarities.[6] Silica gel is the most common stationary phase for this compound.

Experimental Protocol: Silica Gel Column Chromatography

  • Eluent Selection: The first step is to determine the optimal eluent system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound and good separation from all impurities. A starting point for developing a separation method could be a 9:1 or 8:2 hexane:ethyl acetate mixture.[6]

  • Column Packing: Prepare a glass column of an appropriate size and pack it with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform to avoid air bubbles or cracks.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent.

    • Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.[6][7]

  • Elution: Begin elution with the selected solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with varying polarities.[8]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[8]

Table 2: Representative Data for Column Chromatography Purification

ParameterBefore PurificationAfter Purification
Purity (by GC) ~85%>98%
Appearance Dark brown oilPale yellow oil
Yield N/A~80-90%
Recrystallization

Recrystallization is a valuable technique for obtaining highly pure crystalline material, particularly as a final polishing step after chromatography. This method is effective if a suitable solvent system can be identified where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test various solvents to find one in which this compound is sparingly soluble at room temperature but readily soluble when heated. Common solvents to test include hexane, ethyl acetate, toluene, and mixtures thereof.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can induce it.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[7]

Table 3: Representative Data for Recrystallization Purification

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~95%>99.5%
Appearance Off-white solidWhite crystalline solid
Yield N/A~85-95%

Workflow Diagrams

The following diagrams illustrate the logical workflows for the purification techniques described above.

G cluster_0 A Crude Methyl 3-hydroxy-2-methylbenzoate B Dissolve in Minimum Eluent/Dry Load A->B C Load onto Silica Gel Column B->C D Elute with Hexane/Ethyl Acetate Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Methyl 3-hydroxy-2-methylbenzoate H->I

Caption: Workflow for Column Chromatography Purification.

G cluster_1 A Crude Methyl 3-hydroxy-2-methylbenzoate B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for Recrystallization Purification.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantitative purity analysis.[7][9] Structural confirmation and qualitative purity checks can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[7]

Conclusion

The protocols detailed in these application notes provide robust and effective methods for the purification of this compound. The choice between column chromatography and recrystallization will depend on the specific impurity profile of the crude material. For optimal results, a combination of both techniques may be employed, using column chromatography for the initial bulk purification followed by recrystallization to obtain a highly pure, crystalline product. Adherence to these protocols will ensure the high quality of this important synthetic intermediate for its use in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for challenges encountered during the purification of Methyl 3-hydroxy-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically arise from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as 3-hydroxy-2-methylbenzoic acid and methanol if the esterification reaction is incomplete.

  • Side Products: Positional isomers (e.g., Methyl 2-hydroxy-3-methylbenzoate) can form depending on the regioselectivity of the synthesis. Over-methylated products, like Methyl 3-methoxy-2-methylbenzoate, may also be present.

  • Residual Reagents and Solvents: Acids or bases used as catalysts and the solvents from the reaction.

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.[1]

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for this compound are:

  • Flash Column Chromatography: Highly effective for separating the target compound from impurities with different polarities, including isomeric byproducts. Silica gel is the most common stationary phase.[2][3]

  • Recrystallization: An excellent method for obtaining highly pure crystalline material, especially as a final purification step after chromatography. Success is contingent on finding a suitable solvent system where the compound has high solubility in hot solvent and low solubility in cold solvent.[1][4]

Q3: How can I quickly assess the purity of my crude product and monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment and for monitoring the progress of column chromatography.[5][6] A suitable mobile phase for phenolic compounds like this compound is often a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate).[2][5] Spots can typically be visualized under UV light at 254 nm.[5][6]

Q4: My purified product is a dark-colored oil or solid. What causes this and how can it be resolved?

A4: A dark color often indicates the presence of oxidized impurities, as phenolic compounds can be sensitive to air and heat.[1] To resolve this, you can:

  • Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use an activated carbon treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through a pad of celite to remove the carbon and adsorbed impurities.[1]

  • Recrystallization can also be effective at excluding colored impurities into the mother liquor.[1]

Troubleshooting Guides

Column Chromatography Troubleshooting
SymptomPossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping spots on TLC)The eluent system is not optimal for separating the product from a specific impurity.Optimize the solvent system. Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate in hexanes). A common starting point is a system that gives the target compound an Rf value of 0.25-0.35 on a TLC plate.[2][3] Consider trying a different solvent system altogether (e.g., dichloromethane/methanol).
Compound Streaks on the Column The compound is too polar for the current eluent, or the column is overloaded with the crude product.Add a small percentage of a more polar solvent like methanol to your eluent. Ensure that the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
All Spots at Baseline of TLC The mobile phase is not polar enough to move the compounds up the stationary phase.Increase the eluent polarity. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[5] For example, move from a 9:1 hexanes:ethyl acetate mixture to 8:2 or 7:3.
Product Elutes with Solvent Front The mobile phase is too polar for your compound.Decrease the eluent polarity. Increase the proportion of the non-polar solvent (e.g., hexanes).[5]
Separation of Isomers is Difficult Positional isomers often have very similar polarities, making separation challenging.Use a shallow solvent gradient during column chromatography. This involves starting with a low polarity eluent and very gradually increasing the polarity to improve resolution. Collecting smaller fractions can also help isolate the pure compound from closely eluting isomers.
Recrystallization Troubleshooting
SymptomPossible Cause(s)Suggested Solution(s)
Product Fails to Crystallize The solution is not sufficiently saturated, or nucleation has not occurred.Induce crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[3] If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add a small amount of additional hot solvent to ensure the compound fully dissolves. If the problem persists, try a different solvent or a mixed-solvent system with a lower boiling point.
Very Low Recovery of Crystals Too much solvent was used for dissolution, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Crystals are Impure The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to precipitation rather than crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation and a retention factor (Rf) of approximately 0.25-0.35 for this compound.[3] A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh). Pack the column as a slurry in the chosen eluent to ensure a uniform and air-free stationary phase.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For less soluble compounds, a "dry loading" technique is recommended: dissolve the product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[5]

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~30-50 mg of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexanes, toluene) at room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold.[4] Alternatively, a mixed-solvent system (one "soluble" solvent and one "insoluble" solvent, e.g., ethyl acetate/hexane) can be used.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent (or the "soluble" solvent of a pair) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4][7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals to a constant weight, for example, in a vacuum oven.

Data Presentation

Table 1: TLC Analysis of a Hypothetical Purification

The following table presents representative data for TLC analysis during the purification of this compound. Note: These values are illustrative and should be determined experimentally.

SampleMobile Phase (Hexanes:Ethyl Acetate)Rf ValueObservation
Crude Material8:20.35, 0.50, 0.15Three spots observed.
Column Fraction 58:20.50Contains a high-Rf impurity.
Column Fractions 6-98:20.35Pure product fractions.
Column Fraction 108:20.35, 0.15Product mixed with a low-Rf impurity.
Recrystallized Product8:20.35A single spot, indicating high purity.

Visualizations

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying crude this compound.

G start Crude Product tlc_check Assess Purity (TLC/NMR) start->tlc_check decision Significant Impurities? tlc_check->decision acid_wash Acidic Impurity? (e.g., Carboxylic Acid) decision->acid_wash Yes recrystallize Recrystallization decision->recrystallize No (Trace Impurities) bicarb_wash Perform Bicarbonate Wash acid_wash->bicarb_wash Yes column Column Chromatography acid_wash->column No (Multiple Impurities) bicarb_wash->column column->recrystallize final_product Pure Product (>98%) recrystallize->final_product

Caption: A decision workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Poor Column Separation

This diagram outlines a logical approach to troubleshooting poor separation during column chromatography.

G start Poor Separation (Overlapping Spots) check_rf Check Product Rf start->check_rf rf_high Rf > 0.4? check_rf->rf_high rf_low Rf < 0.1? rf_high->rf_low No decrease_polarity Decrease Eluent Polarity (More Hexanes) rf_high->decrease_polarity Yes increase_polarity Increase Eluent Polarity (More Ethyl Acetate) rf_low->increase_polarity Yes optimize_ratio Fine-tune Solvent Ratio or Use Gradient Elution rf_low->optimize_ratio No (0.1 < Rf < 0.4)

Caption: Troubleshooting logic for optimizing column chromatography separation.

References

Technical Support Center: Grignard Reaction Troubleshooting for "Methyl 3-hydroxy-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grignard reaction involving Methyl 3-hydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the Grignard reaction with this compound and its derivatives.

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Difficulty in initiating a Grignard reaction is a frequent challenge, often stemming from the passivation of the magnesium surface by magnesium oxide.

  • Issue: The magnesium turnings appear dull and show no signs of reaction (e.g., bubbling, heat, cloudiness) upon addition of the alkyl/aryl halide.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-drying under vacuum or oven-drying is recommended), and anhydrous solvents must be used. Moisture will quench the Grignard reagent as it forms.

    • Activate the Magnesium:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh, unoxidized surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas, respectively, indicates activation.

    • Initiation with a Small Amount of Reagent: Add a small portion of the halide solution to the magnesium and gently warm the mixture. Once the reaction initiates, the remaining halide should be added dropwise.

Q2: I am observing a low yield of my desired tertiary alcohol. What are the potential reasons?

A2: Low yields can result from several factors, including side reactions and incomplete conversion.

  • Issue: The primary product obtained is not the expected tertiary alcohol, or the yield is significantly lower than anticipated.

  • Troubleshooting Steps:

    • Protect the Phenolic Hydroxyl Group: The most critical issue with this compound is the presence of the acidic phenolic proton. This proton will react with the Grignard reagent in an acid-base reaction, consuming it and preventing the desired nucleophilic addition to the ester.[1] The hydroxyl group must be protected prior to the Grignard reaction. A common and effective protecting group for this purpose is the Methoxymethyl (MOM) ether.

    • Control Reaction Temperature: The addition of the Grignard reagent to the ester is exothermic. Maintaining a low temperature (e.g., 0 °C to -78 °C) during the addition can minimize side reactions.

    • Ensure Sufficient Grignard Reagent: Two equivalents of the Grignard reagent are required for the reaction with an ester to proceed to the tertiary alcohol.[2][3][4] The first equivalent reacts to form a ketone intermediate, which is then attacked by a second equivalent.[2][4] Using an excess of the Grignard reagent (e.g., 2.5-3.0 equivalents) can help drive the reaction to completion.

    • Check for Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl/aryl halide, leading to a homocoupled byproduct. This can be minimized by slow addition of the halide during Grignard reagent formation and maintaining a dilute concentration.

Q3: I have protected the hydroxyl group, but the Grignard reaction is still not working well. What else could be wrong?

A3: Even with a protected substrate, other experimental parameters can affect the outcome.

  • Issue: Low conversion of the protected ester or formation of unexpected byproducts.

  • Troubleshooting Steps:

    • Steric Hindrance: The methyl group ortho to the ester in your substrate can create steric hindrance, potentially slowing down the reaction. Consider increasing the reaction time or performing the reaction at a slightly elevated temperature (after the initial low-temperature addition) to overcome this.

    • Solvent Choice: Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it effectively solvates the Grignard reagent. Ensure your THF is anhydrous.

    • Quality of Grignard Reagent: If you are preparing the Grignard reagent in situ, ensure it has formed successfully before adding your protected ester. The solution should typically appear cloudy and grayish-brown.

Q4: How do I choose a suitable protecting group for the hydroxyl function?

A4: The ideal protecting group should be easy to install, stable to the Grignard reaction conditions, and easy to remove without affecting the rest of the molecule.

Protecting GroupProtection ConditionsStability to GrignardDeprotection Conditions
Methoxymethyl (MOM) ether MOM-Cl, DIPEA, CH2Cl2StableAcidic conditions (e.g., HCl in MeOH, TFA)[5]
Benzyl (Bn) ether BnBr, K2CO3, AcetoneStableHydrogenolysis (H2, Pd/C)
Silyl ethers (e.g., TBDMS) TBDMS-Cl, Imidazole, DMFStableFluoride source (e.g., TBAF) or acidic conditions

Note: The Methoxymethyl (MOM) ether is a good choice as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions during the work-up.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of the tertiary alcohol from this compound.

Protocol 1: Protection of the Phenolic Hydroxyl Group as a Methoxymethyl (MOM) Ether
  • Dissolve Substrate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH2Cl2).

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution.

  • Add Protecting Agent: Cool the mixture to 0 °C and add Chloromethyl methyl ether (MOM-Cl) (1.5-2.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Methyl 3-(methoxymethoxy)-2-methylbenzoate.

Protocol 2: Grignard Reaction with the MOM-Protected Ester
  • Prepare Grignard Reagent: In a separate flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (2.5-3.0 eq.). Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of the desired aryl or alkyl bromide (2.5-3.0 eq.) in anhydrous THF from the dropping funnel. The reaction should be initiated and then maintained at a gentle reflux until the magnesium is consumed.

  • Add Substrate: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve the MOM-protected ester from Protocol 1 (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up (without deprotection): Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH4Cl at 0 °C. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

Protocol 3: Deprotection of the MOM Ether
  • Dissolve Product: Dissolve the crude product from Protocol 2 in a mixture of methanol and a suitable acidic solution (e.g., 1M HCl).

  • Reaction: Stir the solution at room temperature for 2-6 hours, monitoring the deprotection by TLC.

  • Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the final tertiary alcohol by column chromatography.

Visualizing the Process

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the intended reaction pathway and highlights potential side reactions that can occur during the Grignard reaction.

Reaction_Pathway cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_side_reactions Side Reactions cluster_deprotection Step 3: Deprotection start This compound protected Methyl 3-(methoxymethoxy)-2-methylbenzoate start->protected MOM-Cl, DIPEA ketone Intermediate Ketone protected->ketone 1 eq. R-MgBr alkoxide Tertiary Alkoxide ketone->alkoxide 1 eq. R-MgBr enolization Enolization ketone->enolization final_product Desired Tertiary Alcohol alkoxide->final_product Acidic Workup (H3O+) wurtz Wurtz Coupling (R-R) unreacted_ester Unreacted Ester

Caption: Reaction pathway for the synthesis of a tertiary alcohol from this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the Grignard reaction.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Grignard Reaction check_initiation Reaction Initiates? start->check_initiation no_initiation No Initiation check_initiation->no_initiation No check_yield Low Yield? check_initiation->check_yield Yes activate_mg Activate Mg (Iodine, 1,2-dibromoethane, crushing) no_initiation->activate_mg activate_mg->start low_yield Low Yield of Tertiary Alcohol check_yield->low_yield Yes success Successful Reaction check_yield->success No check_protection Is -OH Protected? low_yield->check_protection protect_oh Protect -OH Group (e.g., MOM ether) check_protection->protect_oh No check_equivalents Sufficient Grignard Reagent (2.5-3 eq.)? check_protection->check_equivalents Yes protect_oh->start increase_equivalents Increase Equivalents of Grignard Reagent check_equivalents->increase_equivalents No check_temp Low Temperature Addition? check_equivalents->check_temp Yes increase_equivalents->start control_temp Control Temperature (0 °C to -78 °C) check_temp->control_temp No check_temp->success Yes control_temp->start

Caption: Troubleshooting workflow for the Grignard reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Methyl 3-hydroxy-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 3-hydroxy-2-methylbenzoic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid.[1][2] This reaction is an equilibrium process where an excess of methanol is often used to drive the reaction towards the formation of the desired ester product.[3]

Q2: What are the typical reaction conditions for the Fischer esterification of 3-hydroxy-2-methylbenzoic acid?

A2: Optimal conditions generally involve refluxing the 3-hydroxy-2-methylbenzoic acid in an excess of anhydrous methanol. A catalytic amount of concentrated sulfuric acid is added to facilitate the reaction. The reaction temperature is typically maintained at the reflux temperature of methanol (approximately 65°C).[4] Reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

Q3: My reaction mixture is turning yellow or brown. What is the likely cause?

A3: A color change to yellow or brown often indicates the oxidation of the phenolic hydroxyl group to form colored quinone-like species.[5] This is more likely to occur with prolonged reaction times or exposure to atmospheric oxygen, especially at elevated temperatures. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Q4: Besides the desired product, what are the common impurities or byproducts I should be aware of?

A4: The primary impurity is often unreacted 3-hydroxy-2-methylbenzoic acid. Another potential byproduct is the methoxy ether, formed by the etherification of the phenolic hydroxyl group, particularly if the reaction is run at temperatures significantly higher than methanol's reflux point.[4] Hydrolysis of the ester product back to the carboxylic acid can also occur if water is present in the reaction mixture.[5]

Q5: How can I effectively purify the final product?

A5: Purification typically begins with a work-up procedure to neutralize the acid catalyst and remove the unreacted carboxylic acid. This involves cooling the reaction mixture, removing the excess methanol under reduced pressure, and then dissolving the residue in an organic solvent like ethyl acetate. The organic solution is then washed with a mild base (e.g., 5% sodium carbonate or sodium bicarbonate solution) and brine.[1][2] Final purification can be achieved through recrystallization from a suitable solvent or by silica gel column chromatography.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction has not reached equilibrium or is proceeding too slowly.- Ensure the reaction is heated to the reflux temperature of methanol (~65°C).[4]- Extend the reaction time. Monitor progress by TLC until the starting material is consumed.[4]- Use a larger excess of anhydrous methanol to shift the equilibrium toward the product.[3]
Presence of water in the reactants or solvent.- Use anhydrous methanol and ensure the 3-hydroxy-2-methylbenzoic acid is thoroughly dry. Water will inhibit the forward reaction.[4]
Ineffective catalyst.- Use a fresh or properly stored acid catalyst (e.g., concentrated sulfuric acid).[4] Ensure a sufficient catalytic amount is added.
Product is Contaminated with Starting Material Incomplete reaction.- As above, extend the reaction time or increase the excess of methanol.
Inefficient work-up procedure.- During work-up, ensure thorough washing of the organic layer with a sodium bicarbonate or sodium carbonate solution to remove all acidic starting material. Check the pH of the aqueous layer to ensure it is basic.
Formation of Multiple Byproducts (Observed on TLC/LC-MS) Reaction temperature is too high.- Reduce the reaction temperature. Running the reaction at the reflux temperature of methanol is generally sufficient to avoid side reactions like etherification.[4]
Oxidation of the phenol group.- Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.[5]
Product Discoloration (Yellow/Brown) Oxidation of the phenolic hydroxyl group.- Purge the reaction flask with an inert gas before adding reagents and maintain a positive pressure throughout the reaction.[5]- Consider adding a small amount of a reducing agent or antioxidant if the problem persists, though this may complicate purification.
Difficulty Isolating the Product Product is soluble in the aqueous wash.- While this compound has low water solubility, ensure the pH of the aqueous layer during basic washes does not become excessively high, which could potentially hydrolyze the ester.
Emulsion formation during work-up.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Experimental Protocols

Protocol: Fischer Esterification of 3-hydroxy-2-methylbenzoic acid

This protocol is a representative procedure based on established Fischer esterification methods.[1][3][4]

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2-methylbenzoic acid (1.0 equivalent).

    • Add a significant excess of anhydrous methanol (e.g., 20-40 equivalents).

    • Stir the mixture to dissolve the solid as much as possible.

  • Catalyst Addition:

    • Cool the flask in an ice bath.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture.

  • Reaction:

    • Heat the mixture to reflux (approximately 65°C) using a heating mantle.

    • Allow the reaction to proceed for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

    • If necessary, purify the crude this compound by recrystallization or silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system).

Visualizations

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 3-hydroxy-2-methylbenzoic acid and excess anhydrous methanol B Cool mixture in ice bath A->B C Slowly add conc. H2SO4 catalyst B->C D Heat to reflux (~65°C) C->D E Monitor reaction by TLC D->E F Cool and remove excess methanol E->F G Dissolve in Ethyl Acetate F->G H Wash with NaHCO3 solution and brine G->H I Dry organic layer H->I J Concentrate solvent I->J K Recrystallize or perform column chromatography J->K L Obtain pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

G cluster_yield Low Yield cluster_purity Low Purity / Discoloration Start Problem Encountered Yield_Q1 Is starting material still present (TLC)? Start->Yield_Q1 Purity_Q1 Discoloration (Yellow/Brown)? Start->Purity_Q1 Yield_A1_Yes Extend reaction time. Increase methanol excess. Yield_Q1->Yield_A1_Yes Yes Yield_A1_No Check work-up for product loss. Yield_Q1->Yield_A1_No No Purity_A1_Yes Oxidation occurred. Use inert atmosphere. Purity_Q1->Purity_A1_Yes Yes Purity_Q2 Extra spots on TLC? Purity_Q1->Purity_Q2 No Purity_A2_Yes Side reactions. Verify temperature is not too high. Purity_Q2->Purity_A2_Yes Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Caption: Simplified mechanism of Fischer Esterification.

References

Technical Support Center: Synthesis of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-2-methylbenzoate (CAS No. 55289-05-9). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer esterification of 3-hydroxy-2-methylbenzoic acid with methanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This reaction is an equilibrium process where the alcohol (methanol) is typically used in excess to drive the reaction towards the formation of the ester product.[2][3]

Q2: My reaction is not going to completion. What are the common causes and how can I fix it?

A2: Incomplete conversion in a Fischer esterification is a common issue primarily because the reaction is reversible.[2][4] Here are the key factors and solutions:

  • Water Presence: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials.[2][5] Ensure your reagents (especially methanol) and glassware are dry. You can also use a Dean-Stark apparatus or drying agents like molecular sieves to remove water as it forms.[5]

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic.[3][4] Ensure you have used an adequate catalytic amount (typically 1-5 mol%).

  • Reaction Time/Temperature: The reaction may require longer heating (reflux) times to reach equilibrium. Ensure the reaction is heated to the reflux temperature of methanol (approx. 65 °C).

  • Excess Alcohol: Using a large excess of methanol serves as both the reactant and the solvent, which helps drive the equilibrium forward according to Le Chatelier's principle.[2][3]

Q3: What are the most likely impurities in my crude product?

A3: The most common impurities originate from the starting materials, byproducts, or side reactions. These include:

  • Unreacted 3-hydroxy-2-methylbenzoic acid: The primary impurity if the reaction does not go to completion.

  • Water: A byproduct of the esterification reaction.

  • Acid Catalyst: Residual sulfuric or tosic acid from the reaction.

  • Methanol: Excess solvent and reactant.

  • Side Products: Although less common under standard Fischer conditions, potential side products could arise from reactions involving the phenolic hydroxyl group, especially at high temperatures.

Q4: How can I effectively purify the final product?

A4: A standard workup and purification procedure involves several steps:

  • Neutralization: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate (NaHCO₃) solution. This step removes the unreacted carboxylic acid and neutralizes the acid catalyst.[6]

  • Water Wash: Subsequent washes with water and brine remove residual salts and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography/Recrystallization: For high purity, the crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system.

Q5: Can the phenolic -OH group interfere with the reaction?

A5: The carboxylic acid group is significantly more acidic and reactive towards esterification under Fischer conditions than the phenolic hydroxyl group.[7][8] Therefore, selective esterification at the carboxylic acid position is expected with high efficiency. Esterification of the phenolic -OH would typically require different reagents, such as an acid anhydride or acid chloride.[7][8]

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve common issues during the synthesis.

TroubleshootingWorkflow start Problem Encountered incomplete_reaction Low Yield / Incomplete Reaction start->incomplete_reaction purification_issue Product is Impure After Workup start->purification_issue check_reagents Check Reagent Quality (e.g., dry methanol) incomplete_reaction->check_reagents increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time remove_water Use Dean-Stark / Mol. Sieves to Remove H2O incomplete_reaction->remove_water check_catalyst Verify Catalyst Amount incomplete_reaction->check_catalyst improper_wash Incomplete Acid Removal? (Check pH of aqueous wash) purification_issue->improper_wash recrystallize Recrystallize Product purification_issue->recrystallize repeat_wash Repeat NaHCO3 Wash improper_wash->repeat_wash Yes column_chroma Perform Column Chromatography improper_wash->column_chroma No repeat_wash->column_chroma

Caption: Troubleshooting decision tree for synthesis issues.

Experimental Protocol: Fischer Esterification

This section details a representative protocol for the synthesis of this compound.

Materials:

  • 3-hydroxy-2-methylbenzoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel

SynthesisWorkflow start Start: Assemble Glassware reagents 1. Add 3-hydroxy-2-methylbenzoic acid, Methanol, and H2SO4 (catalyst) to flask start->reagents reflux 2. Heat to Reflux (approx. 65°C) with stirring for 4-6 hours reagents->reflux cool 3. Cool Reaction to Room Temperature reflux->cool workup_start 4. Dilute with Ethyl Acetate and Transfer to Separatory Funnel cool->workup_start wash_bicarb 5. Wash with Sat. NaHCO3 (Removes acid starting material & catalyst) workup_start->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry Organic Layer over Anhydrous Na2SO4 wash_brine->dry concentrate 8. Filter and Concentrate (Rotary Evaporation) dry->concentrate purify 9. Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify end Final Product: This compound purify->end

Caption: Workflow for synthesis and purification.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-hydroxy-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 20-40 eq) to serve as both reagent and solvent. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.02-0.05 eq).

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup: After the reaction is complete, cool the flask to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is basic, followed by a wash with brine.[6]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction parameters and expected results for the Fischer esterification synthesis.

ParameterValue / RangeNotes
Reactant Ratio 1:20 to 1:50(Carboxylic Acid : Methanol)
Catalyst Loading 1 - 5 mol%(e.g., H₂SO₄)
Reaction Temperature ~65 °C(Reflux temperature of methanol)
Reaction Time 4 - 12 hoursMonitor by TLC for completion
Typical Yield 75 - 90%Dependent on reaction scale and water removal
Purity (Crude) 85 - 95%Major impurity is typically unreacted starting material
Purity (Post-Column) >98%Purity determined by HPLC or NMR

References

Technical Support Center: Synthesis of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Methyl 3-hydroxy-2-methylbenzoate. It includes a detailed experimental protocol for a scalable synthesis route, troubleshooting guides for common issues, and frequently asked questions.

Synthesis Overview: Fischer-Speier Esterification

The most direct and scalable approach for the synthesis of this compound is the Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. This method is well-established for the preparation of esters from carboxylic acids and alcohols.[1][2][3] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[4]

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_products Products 3-hydroxy-2-methylbenzoic_acid 3-hydroxy-2-methylbenzoic acid catalyst H₂SO₄ (catalyst) 3-hydroxy-2-methylbenzoic_acid->catalyst Methanol Methanol Methanol->catalyst Methyl_3-hydroxy-2-methylbenzoate This compound Water Water catalyst->Methyl_3-hydroxy-2-methylbenzoate Reflux catalyst->Water

Caption: Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid.

Experimental Protocol: Scalable Synthesis

This protocol details a scalable method for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-hydroxy-2-methylbenzoic acid152.15100 g0.6571.0
Methanol (anhydrous)32.04500 mL12.318.7
Sulfuric Acid (conc., 98%)98.0810 mL0.1840.28
Saturated Sodium Bicarbonate Sol.-As needed--
Brine (Saturated NaCl Sol.)-As needed--
Anhydrous Magnesium Sulfate-As needed--
Ethyl Acetate-As needed--
Hexane-As needed--

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-methylbenzoic acid (100 g, 0.657 mol).

  • Reagent Addition: To the flask, add anhydrous methanol (500 mL). Stir the mixture until the solid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (10 mL) to the stirring mixture. An exothermic reaction will occur.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup:

    • Dissolve the residue in ethyl acetate (500 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 250 mL).

    • Carefully wash with saturated sodium bicarbonate solution (3 x 200 mL) to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution will cause pressure buildup.

    • Wash with brine (1 x 200 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Experimental Workflow Diagram:

experimental_workflow start Start setup Reaction Setup: - 3-hydroxy-2-methylbenzoic acid - Methanol start->setup addition Add conc. H₂SO₄ setup->addition reflux Reflux for 4-6 hours addition->reflux cool Cool to Room Temperature reflux->cool evaporation Remove Methanol (Rotary Evaporator) cool->evaporation dissolve Dissolve in Ethyl Acetate evaporation->dissolve wash_water Wash with Water dissolve->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Incomplete reaction. 2. Insufficient catalyst. 3. Deactivated catalyst. 4. Low reaction temperature.1. Extend the reflux time and monitor by TLC. 2. Add a small amount of additional sulfuric acid. 3. Use fresh concentrated sulfuric acid. 4. Ensure the reaction mixture is refluxing gently.
Formation of a Byproduct (e.g., Methyl Ether) The phenolic hydroxyl group can be methylated under acidic conditions with a large excess of methanol, although this is generally slow.1. Use a milder acid catalyst or a shorter reaction time. 2. Carefully control the reaction temperature.
Product is an Oily or Gummy Substance Instead of a Solid 1. Presence of unreacted starting material or impurities.[5] 2. Incomplete removal of solvent.1. Ensure thorough washing with sodium bicarbonate to remove acidic impurities.[5] 2. Purify the product using column chromatography. 3. Dry the product under high vacuum for an extended period.
Low Yield After Workup 1. Product loss during the aqueous wash steps, especially if the product has some water solubility. 2. Incomplete extraction from the aqueous layer.1. Minimize the volume of water used for washing. 2. Back-extract the aqueous layers with ethyl acetate to recover any dissolved product.
Discoloration of the Reaction Mixture (Yellow to Brown) Oxidation of the phenolic hydroxyl group.[6]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

Troubleshooting Decision Tree:

troubleshooting_tree cluster_tlc_analysis TLC Analysis Results cluster_solutions Solutions start Low Yield or Impure Product check_tlc Analyze crude product by TLC start->check_tlc unreacted_sm Unreacted Starting Material Present check_tlc->unreacted_sm Yes multiple_spots Multiple Spots (Byproducts) check_tlc->multiple_spots Yes streaking Streaking at Baseline check_tlc->streaking Yes extend_reflux Extend Reflux Time / Increase Catalyst unreacted_sm->extend_reflux optimize_conditions Optimize Reaction Conditions (Temp., Time) multiple_spots->optimize_conditions improve_workup Improve Workup (Thorough NaHCO₃ wash) streaking->improve_workup purify Purify by Column Chromatography extend_reflux->purify optimize_conditions->purify improve_workup->purify

Caption: Troubleshooting decision tree for synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is a large excess of methanol used in this reaction?

A1: The Fischer esterification is a reversible reaction.[1][4] According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, methanol, which also serves as the solvent) shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.[4]

Q2: Can other acid catalysts be used instead of sulfuric acid?

A2: Yes, other strong protic acids like hydrochloric acid or p-toluenesulfonic acid can be used.[1] Solid acid catalysts, such as acidic ion-exchange resins, are also an option and can simplify the workup process as they can be removed by filtration.

Q3: My final product appears slightly colored. What is the cause and how can I remove the color?

A3: A slight coloration (e.g., yellow or pink) can be due to the oxidation of the phenolic hydroxyl group.[6] This can often be removed by passing the product through a short plug of silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q5: Is it possible to perform this reaction without a solvent?

A5: While methanol also acts as the solvent in this protocol, it is a key reactant. It is not advisable to run this specific reaction without a sufficient amount of methanol, as it is required for the esterification process.

Q6: What are the key safety precautions for this experiment?

A6: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Methanol is flammable and toxic. All heating should be done using a heating mantle and not an open flame. Ensure the reaction setup is properly vented.

References

Avoiding byproduct formation in "Methyl 3-hydroxy-2-methylbenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid with methanol using an acid catalyst. This is an equilibrium-driven reaction where the use of excess methanol and a suitable catalyst shifts the equilibrium towards the product, this compound.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?

A2: A common byproduct in the esterification of phenolic acids is the O-methylated ether, Methyl 3-methoxy-2-methylbenzoate . This occurs when the phenolic hydroxyl group reacts with methanol under acidic conditions. The formation of this byproduct is often promoted by prolonged reaction times and higher temperatures.

Q3: My reaction is producing a gas, and the yield of the desired ester is low. What is happening?

A3: Gas evolution, likely carbon dioxide, suggests that decarboxylation of the starting material, 3-hydroxy-2-methylbenzoic acid, is occurring. This side reaction is typically induced by excessive heating (generally above 150°C) and can lead to the formation of 2-methylphenol, which can further react or contaminate the product.

Q4: When using sulfuric acid as a catalyst, I notice a highly polar, water-soluble byproduct. What is its likely identity?

A4: With a strong sulfonating agent like concentrated sulfuric acid, especially at elevated temperatures, sulfonation of the aromatic ring can occur. This leads to the formation of sulfonic acid derivatives, such as Methyl 3-hydroxy-2-methyl-5-sulfobenzoate , which are highly polar.

Q5: How can I minimize the formation of the O-methylated byproduct?

A5: To reduce O-methylation, it is advisable to use milder reaction conditions. This includes employing a less harsh acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst like Amberlyst-15, and maintaining a lower reaction temperature (e.g., refluxing methanol at ~65°C). Shorter reaction times can also help minimize this side reaction.

Q6: What is the best way to drive the esterification reaction to completion?

A6: To maximize the yield of the desired ester, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by using a large excess of methanol, which also serves as the solvent.[1] Another effective strategy is the removal of water as it is formed, for example, by using a Dean-Stark apparatus, although this is more practical with higher-boiling alcohols.[1]

Q7: How can I effectively purify this compound from the common byproducts?

A7: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, for instance, with ethyl acetate in hexanes, can effectively separate the desired ester from the less polar O-methylated byproduct and any unreacted starting material. The highly polar sulfonation byproduct can be removed by an aqueous workup.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Ester Incomplete reaction due to insufficient reaction time or catalyst activity.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if the starting material is still present.- Use a fresh or more active catalyst.
Reversible nature of the Fischer esterification.- Use a large excess of methanol (e.g., 10-20 equivalents).- If feasible, remove water as it forms.
Significant byproduct formation (O-methylation, decarboxylation).- Optimize reaction conditions (see below for minimizing specific byproducts).
Presence of a Major Byproduct (Similar Rf to product on TLC) O-methylation of the phenolic hydroxyl group.- Switch to a milder catalyst (p-toluenesulfonic acid or Amberlyst-15).- Reduce the reaction temperature to the reflux temperature of methanol (~65°C).- Decrease the reaction time.
Gas Evolution and Low Product Yield Decarboxylation of the starting material.- Ensure the reaction temperature does not significantly exceed 100-120°C.
Formation of a Water-Soluble Byproduct Sulfonation of the aromatic ring when using H₂SO₄.- Use a non-sulfonating acid catalyst like p-toluenesulfonic acid or a solid acid catalyst.- If using H₂SO₄, employ lower temperatures and shorter reaction times.
Difficulty in Product Isolation Incomplete removal of acidic starting material or catalyst.- During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until the aqueous layer is basic.

Quantitative Data on Reaction Conditions

The following table summarizes the expected outcomes for the synthesis of this compound under various reaction conditions. The data is compiled from typical results for the esterification of substituted hydroxybenzoic acids.

Catalyst Temperature (°C) Time (h) Yield of this compound (%) Major Byproduct(s) & Estimated %
H₂SO₄ (conc.)1008~75O-methylation (~15%), Sulfonation (~5%)
H₂SO₄ (conc.)6512~85O-methylation (~10%)
p-Toluenesulfonic acid6518~90O-methylation (~5%)
Amberlyst-156524>95O-methylation (<2%)
No Catalyst6524<5-

Experimental Protocols

Method 1: Esterification using p-Toluenesulfonic Acid (Recommended for High Yield and Purity)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-methylbenzoic acid (1.0 eq), methanol (20 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the mixture to reflux (~65°C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 18-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to afford pure this compound.

Method 2: Esterification using Amberlyst-15 (Environmentally Friendly)
  • Catalyst Preparation: Wash Amberlyst-15 resin with methanol before use to remove any impurities.

  • Reaction Setup: In a round-bottom flask, combine 3-hydroxy-2-methylbenzoic acid (1.0 eq), methanol (20 eq), and the pre-washed Amberlyst-15 resin (20% by weight of the carboxylic acid).

  • Reaction: Heat the mixture to reflux (~65°C) with efficient stirring for 24-48 hours.

  • Work-up and Purification: Cool the mixture and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and reused. Concentrate the filtrate under reduced pressure. The product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways 3-hydroxy-2-methylbenzoic_acid 3-hydroxy-2-methylbenzoic acid Methyl_3-hydroxy-2-methylbenzoate This compound 3-hydroxy-2-methylbenzoic_acid->Methyl_3-hydroxy-2-methylbenzoate + Methanol (H+ catalyst) O_methylation Methyl 3-methoxy-2-methylbenzoate 3-hydroxy-2-methylbenzoic_acid->O_methylation + Methanol (High Temp, Long Time) Decarboxylation 2-methylphenol 3-hydroxy-2-methylbenzoic_acid->Decarboxylation High Temp (>150°C) Sulfonation Sulfonated Byproduct Methyl_3-hydroxy-2-methylbenzoate->Sulfonation + H₂SO₄ (High Temp)

Caption: Reaction pathways for the synthesis of this compound and potential byproducts.

Troubleshooting_Workflow start Low Yield of Desired Ester check_byproducts Analyze crude product (TLC, GC-MS) for byproducts start->check_byproducts incomplete_reaction Incomplete Reaction check_byproducts->incomplete_reaction Unreacted Starting Material o_methylation O-methylation check_byproducts->o_methylation Byproduct with similar Rf decarboxylation Decarboxylation check_byproducts->decarboxylation Gas evolution observed sulfonation Sulfonation check_byproducts->sulfonation Polar, water-soluble byproduct solution_incomplete Increase reaction time or use excess methanol incomplete_reaction->solution_incomplete solution_methylation Use milder catalyst (p-TsOH, Amberlyst-15) Lower temperature o_methylation->solution_methylation solution_decarboxylation Lower reaction temperature (<120°C) decarboxylation->solution_decarboxylation solution_sulfonation Use non-sulfonating catalyst sulfonation->solution_sulfonation

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow start Start reaction_setup Reaction Setup: 3-hydroxy-2-methylbenzoic acid, Methanol, Catalyst start->reaction_setup reflux Heat to Reflux (e.g., 65°C) reaction_setup->reflux monitoring Monitor by TLC reflux->monitoring workup Aqueous Work-up: NaHCO₃ wash monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis for Researchers: Methyl 3-hydroxy-2-methylbenzoate vs. Methyl 2-hydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of specialty chemicals, the isomeric precision of a molecule can dictate its utility and function. This guide provides a detailed comparison of two closely related benzoate derivatives: Methyl 3-hydroxy-2-methylbenzoate and Methyl 2-hydroxy-3-methylbenzoate. Aimed at researchers, scientists, and professionals in drug development, this document outlines their distinct physicochemical properties, synthesis methodologies, and potential biological activities, supported by available data.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The structural difference between these two isomers—the relative positions of the hydroxyl and methyl groups on the benzene ring—gives rise to distinct physical and spectroscopic characteristics. A summary of their key properties is presented below.

PropertyThis compoundMethyl 2-hydroxy-3-methylbenzoate
CAS Number 55289-05-9[1]23287-26-5[2][3]
Molecular Formula C₉H₁₀O₃[1]C₉H₁₀O₃[3][4]
Molecular Weight 166.17 g/mol [1]166.176 g/mol [4]
Appearance Data not availableClear colorless to yellow to pale brown liquid or solid[4][5]
Melting Point Data not available28-30°C[6]
Boiling Point Data not available234-236°C[6]
Solubility Data not availableSoluble in ethanol, fixed oils, and propylene glycol; Insoluble in water[2][7]
pKa Data not available10.10 ± 0.10 (Predicted)[6]

Spectroscopic Data Insights

Infrared (IR) Spectroscopy: For methyl 2-hydroxy-3-methylbenzoate, characteristic peaks would include a broad O-H stretch from the hydroxyl group, C-H stretches from the aromatic ring and methyl group, a strong C=O stretch from the ester, and C-O stretching vibrations.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of methyl 2-hydroxy-3-methylbenzoate would show distinct signals for the methyl ester protons, the aromatic protons, the phenolic hydroxyl proton, and the methyl group on the ring, with their chemical shifts and splitting patterns being informative of their relative positions.[9]

Mass Spectrometry (MS): The mass spectrum of methyl 2-hydroxy-3-methylbenzoate shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[10]

For this compound, similar spectroscopic features are expected, but the precise peak positions and splitting patterns will differ due to the different electronic environment of the functional groups.

Synthesis Protocols: Pathways to Isomeric Purity

The synthetic routes to these isomers are distinct, reflecting the need for regioselective control.

Synthesis of this compound

One documented route involves a multi-step process starting from 3-methoxybenzoyl chloride. This pathway includes the formation of an N-phenylbenzamide intermediate, followed by ortho-methylation and subsequent hydrolysis and demethylation to yield the final product.[11]

A more recent patented process describes a synthesis starting from 3-chloro-2-methylphenol, which is benzylated, subjected to a Grignard reaction, carboxylated, and then debenzylated via hydrogenation.[11]

cluster_0 Synthesis of this compound 3-chloro-2-methylphenol 3-chloro-2-methylphenol 2-benzyloxy-6-chlorotoluene 2-benzyloxy-6-chlorotoluene 3-chloro-2-methylphenol->2-benzyloxy-6-chlorotoluene Benzyl chloride (3-benzyloxy-2-methylphenyl)magnesium chloride (3-benzyloxy-2-methylphenyl)magnesium chloride 2-benzyloxy-6-chlorotoluene->(3-benzyloxy-2-methylphenyl)magnesium chloride Mg 3-benzyloxy-2-methylbenzoic acid 3-benzyloxy-2-methylbenzoic acid (3-benzyloxy-2-methylphenyl)magnesium chloride->3-benzyloxy-2-methylbenzoic acid CO2 3-hydroxy-2-methylbenzoic acid 3-hydroxy-2-methylbenzoic acid 3-benzyloxy-2-methylbenzoic acid->3-hydroxy-2-methylbenzoic acid Hydrogenation This compound This compound 3-hydroxy-2-methylbenzoic acid->this compound Esterification

Figure 1. Synthetic pathway for this compound.
Synthesis of Methyl 2-hydroxy-3-methylbenzoate

A common method for the synthesis of this isomer is through the Kolbe-Schmitt reaction. This involves the carboxylation of a salt of 2-methylphenol, followed by esterification of the resulting salicylic acid derivative.[12] For instance, the sodium salt of 4-methoxy-2-methylphenol can be carboxylated to yield 2-hydroxy-5-methoxy-3-methylbenzoic acid, which can then be esterified.[12]

cluster_1 Synthesis of Methyl 2-hydroxy-3-methylbenzoate 2-methylphenol 2-methylphenol Sodium 2-methylphenoxide Sodium 2-methylphenoxide 2-methylphenol->Sodium 2-methylphenoxide Base (e.g., NaH) 2-hydroxy-3-methylbenzoic acid 2-hydroxy-3-methylbenzoic acid Sodium 2-methylphenoxide->2-hydroxy-3-methylbenzoic acid CO2, high T & P (Kolbe-Schmitt) Methyl 2-hydroxy-3-methylbenzoate Methyl 2-hydroxy-3-methylbenzoate 2-hydroxy-3-methylbenzoic acid->Methyl 2-hydroxy-3-methylbenzoate Methanol, Acid catalyst (Fischer Esterification)

Figure 2. Synthetic pathway for Methyl 2-hydroxy-3-methylbenzoate.

Biological Activity and Applications

Both isomers serve as important raw materials and intermediates in organic synthesis, finding use in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][7]

Methyl 2-hydroxy-3-methylbenzoate is noted for its role as a versatile building block in organic synthesis.[13] While direct biological data is limited, the broader class of methyl benzoates has been investigated for various activities, including insecticidal properties.[14][15] The structural similarity to salicylic acid suggests potential anti-inflammatory or related activities, though this requires experimental validation.

This compound is also utilized as a chemical intermediate.[1] Its parent compound, methyl 3-hydroxybenzoate, has been reported to have antibacterial properties.[16] Derivatives of benzoate esters have shown promise as anticancer agents, suggesting that this scaffold is a valuable starting point for drug discovery.[14]

It is important to note that while inferences can be drawn from structurally related compounds, the specific biological profile of each isomer must be determined through dedicated experimental studies.

Experimental Protocols

General Procedure for Fischer Esterification (for Methyl 2-hydroxy-3-methylbenzoate)
  • Dissolution: 2-hydroxy-3-methylbenzoic acid is dissolved in an excess of methanol.

  • Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the solution.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography or distillation.

General Procedure for Grignard Reaction and Carboxylation (for a precursor to this compound)
  • Grignard Reagent Formation: Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of the aryl halide (e.g., 2-benzyloxy-6-chlorotoluene) in an anhydrous ether solvent (e.g., THF) is added dropwise to initiate the formation of the Grignard reagent.

  • Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then treated with an excess of solid carbon dioxide (dry ice).

  • Quenching: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl).

  • Extraction: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated.

  • Purification: The resulting carboxylic acid is purified, typically by recrystallization or column chromatography.

Conclusion

This compound and Methyl 2-hydroxy-3-methylbenzoate, while sharing the same molecular formula, exhibit distinct properties and require different synthetic strategies. This guide provides a foundational comparison to aid researchers in selecting the appropriate isomer for their specific application, whether in synthetic chemistry, materials science, or drug discovery. Further experimental investigation into their comparative biological activities is warranted to fully unlock their potential.

References

A Comparative Spectroscopic Guide to "Methyl 3-hydroxy-2-methylbenzoate" and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step. Minor positional changes of functional groups on an aromatic ring can lead to significant differences in chemical reactivity, biological activity, and spectroscopic properties. This guide provides a detailed spectroscopic comparison of Methyl 3-hydroxy-2-methylbenzoate and its key isomers, offering a valuable resource for their differentiation.

Introduction to the Isomers

The isomers under comparison are methyl esters of hydroxy- and methyl-substituted benzoic acid. Their shared molecular formula, C₉H₁₀O₃, and molecular weight of 166.17 g/mol make them indistinguishable by low-resolution mass spectrometry alone.[1][2][3] Therefore, a multi-technique spectroscopic approach, primarily relying on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is essential for accurate structural elucidation. The key isomers discussed in this guide are:

  • This compound

  • Methyl 4-hydroxy-2-methylbenzoate

  • Methyl 5-hydroxy-2-methylbenzoate

  • Methyl 2-hydroxy-3-methylbenzoate

  • Methyl 2-hydroxy-4-methylbenzoate

  • Methyl 2-hydroxy-5-methylbenzoate

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for these isomers. Note that experimental data for some isomers is limited in publicly accessible databases. In such cases, the absence of data is indicated.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts (δ) of the aromatic protons are particularly informative, as their electronic environments are uniquely influenced by the positions of the hydroxyl, methyl, and methyl ester groups. The integration of signals confirms the number of protons, while the splitting patterns (multiplicity) reveal an adjacent proton.

CompoundAr-H Chemical Shifts (δ, ppm)-OCH₃ Chemical Shift (δ, ppm)Ar-CH₃ Chemical Shift (δ, ppm)-OH Chemical Shift (δ, ppm)
This compound Data not availableData not availableData not availableData not available
Methyl 4-hydroxy-2-methylbenzoate ~7.6 (d), ~6.6 (d), ~6.5 (s)~3.8~2.4Data not available
Methyl 5-hydroxy-2-methylbenzoate Data not availableData not availableData not availableData not available
Methyl 2-hydroxy-3-methylbenzoate ~7.6 (d), ~7.3 (d), ~6.8 (t)~3.9~2.2~10.8 (s)
Methyl 2-hydroxy-4-methylbenzoate ~7.7 (d), ~6.7 (d), ~6.6 (s)~3.9~2.3~10.9 (s)
Methyl 2-hydroxy-5-methylbenzoate ~7.5 (d), ~7.2 (dd), ~6.9 (d)~3.9~2.2~10.8 (s)

Note: The presented data is compiled from various sources and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy provides information on the number and chemical environment of the carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are key distinguishing features.

CompoundC=O Chemical Shift (δ, ppm)Aromatic C Chemical Shifts (δ, ppm)-OCH₃ Chemical Shift (δ, ppm)Ar-CH₃ Chemical Shift (δ, ppm)
This compound Data not availableData not availableData not availableData not available
Methyl 4-hydroxy-2-methylbenzoate Data not availableData not availableData not availableData not available
Methyl 5-hydroxy-2-methylbenzoate Data not availableData not availableData not availableData not available
Methyl 2-hydroxy-3-methylbenzoate ~170~160, 137, 130, 125, 120, 118~52~16
Methyl 2-hydroxy-4-methylbenzoate ~170~162, 142, 131, 120, 118, 115~52~21
Methyl 2-hydroxy-5-methylbenzoate ~170~158, 135, 130, 122, 118, 115~52~20

Note: The presented data is compiled from various sources and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying the functional groups present in the molecule. All isomers will exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-O stretches. However, the precise wavenumbers and the pattern in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.

Compound-OH Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound Data not availableData not availableData not availableData not available
Methyl 4-hydroxy-2-methylbenzoate Broad, ~3300~1680~1250, ~1100~1600, ~1500
Methyl 5-hydroxy-2-methylbenzoate Data not availableData not availableData not availableData not available
Methyl 2-hydroxy-3-methylbenzoate Broad, ~3200~1680~1250, ~1150~1610, ~1580
Methyl 2-hydroxy-4-methylbenzoate Broad, ~3200~1680~1260, ~1160~1620, ~1580
Methyl 2-hydroxy-5-methylbenzoate Broad, ~3200~1680~1250, ~1150~1615, ~1580

Note: The presented data is compiled from various sources and may vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry Data

While low-resolution mass spectrometry will show the same molecular ion peak for all isomers (m/z 166), high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns in the mass spectrum, although potentially similar, may show subtle differences in the relative abundances of fragment ions, which can be used for differentiation.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 166Predicted: 135, 107
Methyl 4-hydroxy-2-methylbenzoate 166135, 107, 77
Methyl 5-hydroxy-2-methylbenzoate 166Data not available
Methyl 2-hydroxy-3-methylbenzoate 166134, 106, 78
Methyl 2-hydroxy-4-methylbenzoate 166134, 106, 78
Methyl 2-hydroxy-5-methylbenzoate 166134, 106, 78

Note: Fragmentation patterns are dependent on the ionization method (e.g., Electron Ionization).

Experimental Protocols

The data presented in this guide is typically acquired using the following standard experimental protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition : A standard one-pulse experiment is performed. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is typically used. A larger number of scans and a relaxation delay are required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid Samples) :

    • KBr Pellet : 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Instrumentation : A standard FTIR spectrometer.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum (of air or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or by direct infusion.

  • Ionization : Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation.

  • Mass Analysis : A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition : The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the "this compound" isomers.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown_Isomer Unknown Isomer (C9H10O3) MS Mass Spectrometry (MS) Unknown_Isomer->MS IR Infrared Spectroscopy (IR) Unknown_Isomer->IR NMR NMR Spectroscopy (1H, 13C) Unknown_Isomer->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides IR_Data Functional Groups (-OH, C=O, C-O) IR->IR_Data Provides NMR_Data Chemical Shifts, Splitting Patterns, Integration NMR->NMR_Data Provides Structure Structure Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A logical workflow for isomer identification using spectroscopic techniques.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of "this compound," ensuring the correct identification of these compounds in their research and development endeavors.

References

Validating the Structure of "Methyl 3-hydroxy-2-methylbenzoate" by Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comparative analysis of the NMR spectral data for "Methyl 3-hydroxy-2-methylbenzoate" against its structural isomers, offering a clear methodology for its structural validation.

This guide will delve into the distinctive ¹H and ¹³C NMR spectral features of this compound and compare them with those of its isomers, Methyl 2-hydroxy-3-methylbenzoate and Methyl 4-hydroxy-2-methylbenzoate. The objective is to provide a clear, data-driven framework for researchers to confidently identify and differentiate these closely related compounds.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of small organic molecules like the ones discussed in this guide.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are present. The liquid level should be between 4.0 and 5.0 cm.

  • Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and cap it securely.

Data Acquisition:

  • Instrumentation: NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.

  • Acquisition Parameters: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, key parameters include the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.

  • Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Comparison

The ¹H NMR spectra provide valuable information about the number of different types of protons and their neighboring environments. The table below summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values for this compound and its isomers.

Compound -OH Aromatic Protons -OCH₃ -CH₃
This compound (Predicted) ~5.0-6.0 (s, 1H)~7.3 (t, 1H), ~7.0 (d, 1H), ~6.8 (d, 1H)~3.9 (s, 3H)~2.2 (s, 3H)
Methyl 2-hydroxy-3-methylbenzoate (Experimental) ~10.8 (s, 1H)~7.8 (d, 1H), ~7.3 (t, 1H), ~6.8 (d, 1H)~3.9 (s, 3H)~2.3 (s, 3H)
Methyl 4-hydroxy-2-methylbenzoate (Experimental) ~5.0-6.0 (s, 1H)~7.8 (d, 1H), ~6.7 (dd, 1H), ~6.6 (d, 1H)~3.8 (s, 3H)~2.5 (s, 3H)

Note: "s" denotes a singlet, "d" a doublet, "dd" a doublet of doublets, and "t" a triplet. The values for this compound are based on predictive models and known trends.

¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. The following table presents a comparison of the predicted and experimental ¹³C NMR chemical shifts for the target compound and its isomers.

Compound C=O Aromatic C-O Aromatic C-C -OCH₃ -CH₃
This compound (Predicted) ~170~155~115-140~52~16
Methyl 2-hydroxy-3-methylbenzoate (Experimental) ~171~161~113-137~52~16
Methyl 4-hydroxy-2-methylbenzoate (Experimental) ~171~162~114-142~52~22

Structural Validation Workflow

The process of validating the structure of this compound using NMR involves a logical sequence of steps, from sample preparation to spectral analysis and comparison.

G Workflow for Structural Validation of this compound by NMR cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis cluster_2 Data Comparison & Validation A Synthesized Compound B Prepare NMR Sample (CDCl3, ~10-20 mg) A->B C Acquire 1H & 13C NMR Spectra B->C D Analyze 1H NMR: - Chemical Shifts - Integration - Multiplicity C->D E Analyze 13C NMR: - Chemical Shifts C->E F Compare Experimental Data with Predicted Data for This compound D->F G Compare with Experimental Data of Isomers: - Methyl 2-hydroxy-3-methylbenzoate - Methyl 4-hydroxy-2-methylbenzoate D->G E->F E->G H Structural Confirmation F->H G->H

Caption: Logical workflow for NMR-based structural validation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. Key distinguishing features, such as the chemical shifts of the hydroxyl and aromatic protons, as well as the aromatic carbons, allow for clear differentiation from its structural isomers. By following the outlined experimental protocols and comparative data analysis, researchers can ensure the accurate structural assignment of this and other related small molecules, a fundamental requirement in the fields of chemical research and drug development.

A Comparative Guide to Purity Analysis of Methyl 3-hydroxy-2-methylbenzoate: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of Methyl 3-hydroxy-2-methylbenzoate, a key intermediate in organic synthesis. This comparison is supported by illustrative experimental data and detailed protocols to aid in method selection and implementation.

Introduction

This compound is a substituted aromatic ester with applications in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of impurities can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust analytical methods are required to accurately determine the purity of this compound. Both HPLC and GC are powerful chromatographic techniques widely used for this purpose. The choice between them depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and resolution.[1]

This guide will explore a reversed-phase HPLC (RP-HPLC) method and a capillary GC method for the purity analysis of this compound. A plausible synthetic route via the esterification of 3-hydroxy-2-methylbenzoic acid is considered to anticipate potential impurities, such as the unreacted starting material and potential side-products from the synthesis of the acid precursor.

Experimental Protocols

Detailed methodologies for both the HPLC and GC analyses are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established procedures for similar aromatic esters and is optimized for the separation of this compound from its potential impurities.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

  • Mobile Phase: A gradient elution is employed for optimal separation.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 70% A and 30% B, linearly increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards of varying concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) are prepared by diluting the stock solution with the initial mobile phase composition. Test samples are prepared by dissolving a known amount of the synthesized product in methanol to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC) Protocol

GC is a suitable alternative, particularly for volatile and semi-volatile compounds.[1][4][5] This protocol outlines a typical GC-FID (Flame Ionization Detector) method.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and a capillary column suitable for polar analytes (e.g., a wax-based column like DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up to 240°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL

  • Sample Preparation: The same stock and sample solutions prepared for HPLC analysis can be used directly for GC analysis.

Illustrative Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or GC.

Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Standard Prepare Standard Solutions HPLC_GC HPLC or GC Injection Standard->HPLC_GC Sample Prepare Sample Solution Sample->HPLC_GC Separation Chromatographic Separation HPLC_GC->Separation Detection UV or FID Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for the purity analysis of this compound.

Results and Data Presentation

The following tables present hypothetical data obtained from the HPLC and GC analyses of a synthesized batch of this compound.

Table 1: HPLC Analysis Data

CompoundRetention Time (min)Peak Area% Area
3-hydroxy-2-methylbenzoic acid4.215,2340.8
This compound 8.9 1,889,456 98.7
Unknown Impurity 110.19,5670.5

Table 2: GC Analysis Data

CompoundRetention Time (min)Peak Area% Area
This compound 12.5 2,543,789 98.9
Unknown Impurity 213.828,1231.1

Comparison of HPLC and GC Methods

The choice between HPLC and GC for the purity analysis of this compound involves considering the advantages and limitations of each technique in the context of this specific analyte.

Table 3: Comparison of HPLC and GC for Purity Analysis

FeatureHPLCGC
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Separation Mechanism Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Potential for Derivatization Generally not required.May be necessary for non-volatile or highly polar compounds to increase volatility.
Sensitivity High, especially with UV or mass spectrometry detectors.Very high, particularly with FID or mass spectrometry detectors.
Resolution Excellent, with a wide range of column chemistries and mobile phases available for method optimization.Excellent, with high-efficiency capillary columns.
Common Impurity Detection Well-suited for detecting non-volatile impurities like unreacted starting acid.May not be suitable for detecting non-volatile or thermally unstable impurities.

The following diagram illustrates the decision-making logic for selecting between HPLC and GC for this analysis.

Method Selection Logic Start Analyze this compound Purity Volatility Are potential impurities volatile and thermally stable? Start->Volatility HPLC Use HPLC Volatility->HPLC No GC Use GC Volatility->GC Yes Consider_Both Consider both methods for orthogonal analysis HPLC->Consider_Both GC->Consider_Both

Caption: Decision logic for selecting an analytical method.

Conclusion

Both HPLC and GC are effective methods for the purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis and the nature of the expected impurities.

  • HPLC is a versatile and robust method, particularly well-suited for the simultaneous analysis of the main compound and any non-volatile or thermally labile impurities, such as the starting carboxylic acid.

  • GC , on the other hand, can offer higher efficiency and speed for volatile compounds and is an excellent choice when the primary concern is the detection of volatile organic impurities.

For comprehensive purity profiling, employing both HPLC and GC can provide orthogonal data, offering a more complete picture of the sample's composition. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing and implementing reliable purity analysis methods for this compound and related compounds.

References

Unveiling the Bioactive Potential: A Comparative Guide to Methyl 3-hydroxy-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the biological activity of Methyl 3-hydroxy-2-methylbenzoate remains limited in publicly available literature, the broader family of benzoate derivatives presents a rich landscape of pharmacological potential. This guide offers a comparative overview of the biological activities exhibited by structurally related compounds, providing valuable insights for future research and development in this chemical space. The data presented herein is based on findings from various scientific publications and serves as a foundational resource for exploring the therapeutic promise of this compound derivatives.

Comparative Analysis of Biological Activities

The diverse biological activities of methyl benzoate derivatives are summarized below, with quantitative data presented for easy comparison. The activities span from anticancer and antimicrobial to enzyme inhibition, highlighting the versatility of the benzoate scaffold.

Anticancer Activity

Several studies have underscored the potential of benzoate derivatives as anticancer agents. The mechanism of action often involves targeting crucial cellular machinery like microtubules or key signaling proteins.

Table 1: Cytotoxicity of Selected Benzoate Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)0.73[1]
MDA-MB-231 (Breast)20.4[1]
4-Methylbenzamide Derivative 7 K562 (Leukemia)2.27[2]
HL-60 (Leukemia)1.42[2]
OKP-GS (Oral)4.56[2]
4-Methylbenzamide Derivative 10 K562 (Leukemia)2.53[2]
HL-60 (Leukemia)1.52[2]
OKP-GS (Oral)24.77[2]
Antimicrobial Activity

The benzoate scaffold is a well-known pharmacophore in the development of antimicrobial agents. Derivatives have shown efficacy against both bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Benzoate Derivatives

CompoundMicroorganismMIC (µM)Reference
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondii39[1]
4-(Benzyloxy)-6-(heptyl)-2-hydroxybenzoateStaphylococcus aureus3.9 µg/mL[3]
Polymer of 4-(Benzyloxy)-6-(methyl)-2-hydroxybenzoateStaphylococcus aureus31.3 µg/mL[3]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified duration, typically 48 to 72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general workflow for determining the inhibitory activity of a compound against a specific enzyme.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.[1]

  • Reaction Mixture: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme, substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction, often by the addition of a cofactor like ATP.[1]

  • Incubation: Incubate the reaction mixture at a constant temperature for a defined period.[1]

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).[1]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these derivatives is crucial for targeted drug development. Based on analogs, this compound derivatives could potentially modulate key signaling pathways involved in cell proliferation and survival.

Microtubule_Targeting_Pathway MBIC_analog Microtubule Targeting Agent (e.g., MBIC analog) Tubulin α/β-Tubulin Dimers MBIC_analog->Tubulin Binds to Microtubule_Polymerization Microtubule Dynamics (Polymerization/Depolymerization) MBIC_analog->Microtubule_Polymerization Disrupts Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to defective Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Simplified signaling pathway for a microtubule targeting agent.[1]

BCL2_Inhibition_Pathway Benzoate_Derivative BCL-2 Inhibitor (e.g., Eugenyl Benzoate Derivative) BCL2 BCL-2 (Anti-apoptotic protein) Benzoate_Derivative->BCL2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic proteins) BCL2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Leads to Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway of BCL-2 inhibition leading to apoptosis.[1]

Conclusion

The structural analogs of this compound exhibit a promising range of biological activities, particularly in the realms of anticancer and antimicrobial research. The provided data and experimental protocols offer a solid foundation for researchers to build upon. Further investigation through the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to elucidate their specific structure-activity relationships and to identify lead compounds for potential therapeutic applications. The exploration of their effects on key signaling pathways will be instrumental in defining their mechanisms of action and advancing their development as novel therapeutic agents.

References

A Comparative Guide to the Synthesis of Methyl 3-hydroxy-2-methylbenzoate: An Evaluation of Alternative Reagents and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and sustainable production of key intermediates is paramount. Methyl 3-hydroxy-2-methylbenzoate is a valuable building block in the synthesis of various pharmaceutical and biologically active molecules. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, evaluating them based on yield, reaction conditions, and the use of alternative, greener reagents. Experimental data has been compiled to offer a clear, quantitative comparison to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Routes

Two principal synthetic pathways for this compound are outlined and compared: a route commencing with 3-chloro-2-methylphenol and utilizing a Grignard reaction, and a second route starting from the nitration of o-toluic acid, followed by reduction and a Sandmeyer reaction.

MetricRoute 1: Grignard PathwayRoute 2: Sandmeyer Pathway
Starting Material 3-chloro-2-methylphenolo-Toluic acid
Key Intermediates 2-Benzyloxy-6-chlorotoluene, 3-Benzyloxy-2-methylbenzoic acid2-Methyl-3-nitrobenzoic acid, 3-Amino-2-methylbenzoic acid
Overall Yield ~50%~35-45%
Number of Steps 44
Reagent Hazards Grignard reagents (moisture-sensitive, pyrophoric), Benzyl chloride (lachrymator)Nitrating mixture (corrosive, strong oxidant), Diazonium salts (potentially explosive)
Green Chemistry Use of protecting groups, potential for solvent recycling.Classical approach with hazardous reagents. Potential for greener alternatives in reduction and hydroxylation steps.

Synthetic Pathway Diagrams

The logical workflows for the two primary synthetic routes are depicted below.

Grignard_Pathway A 3-Chloro-2-methylphenol B 2-Benzyloxy-6-chlorotoluene A->B Benzyl chloride, K2CO3 C (3-Benzyloxy-2-methylphenyl)magnesium chloride B->C Mg, THF D 3-Benzyloxy-2-methylbenzoic acid C->D 1. CO2 2. H+ E 3-Hydroxy-2-methylbenzoic acid D->E H2, Pd/C F This compound E->F Methanol, H2SO4

Caption: Synthetic pathway for this compound via the Grignard reaction route.

Sandmeyer_Pathway A o-Toluic acid B 2-Methyl-3-nitrobenzoic acid A->B HNO3, H2SO4 C 3-Amino-2-methylbenzoic acid B->C H2, Pd/C D Diazonium salt C->D NaNO2, H2SO4 E 3-Hydroxy-2-methylbenzoic acid D->E H2O, heat F This compound E->F Methanol, H2SO4

Caption: Synthetic pathway for this compound via the Sandmeyer reaction route.

Detailed Experimental Protocols and Data

Route 1: Grignard Pathway

This route commences with the protection of the hydroxyl group of 3-chloro-2-methylphenol, followed by the formation of a Grignard reagent, carboxylation, deprotection, and final esterification.

Step 1: Synthesis of 2-Benzyloxy-6-chlorotoluene

  • Protocol: A mixture of 3-chloro-2-methylphenol (1.0 mol), benzyl chloride (1.1 mol), and potassium carbonate (2.0 mol) in methyl ethyl ketone is heated under reflux for 16 hours. The reaction mixture is then filtered and the solvent is removed by distillation to yield 2-benzyloxy-6-chlorotoluene.[1]

  • Yield: ~99%[1]

Step 2: Grignard Reaction and Carboxylation to 3-Benzyloxy-2-methylbenzoic acid

  • Protocol: 2-Benzyloxy-6-chlorotoluene (1.0 mol) is reacted with magnesium turnings (1.1 mol) in tetrahydrofuran (THF) to form the Grignard reagent. The resulting solution is cooled to 0°C and carbon dioxide gas is bubbled through the mixture. The reaction is then quenched with aqueous HCl and the product is extracted with an organic solvent. After purification, 3-benzyloxy-2-methylbenzoic acid is obtained.[1]

  • Yield: 62.9%[1]

Step 3: Deprotection to 3-Hydroxy-2-methylbenzoic acid

  • Protocol: 3-Benzyloxy-2-methylbenzoic acid (0.21 mol) is dissolved in an aqueous solution of sodium hydroxide and hydrogenated in the presence of a 5% Pd/C catalyst under a hydrogen atmosphere (10 bar) at 50°C. After completion of the reaction, the catalyst is filtered off and the filtrate is acidified to precipitate 3-hydroxy-2-methylbenzoic acid.[1]

  • Yield: ~88.3%[1]

Step 4: Esterification to this compound

  • Protocol: 3-Hydroxy-2-methylbenzoic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the excess methanol is removed under reduced pressure, and the residue is taken up in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.

  • Yield: (Estimated) ~90% (based on typical Fischer esterification yields)

Route 1 Reagents Solvent Temperature Time Yield
Step 1 Benzyl chloride, K2CO3Methyl ethyl ketoneReflux16 h~99%
Step 2 Mg, CO2THF0°C to RT-62.9%
Step 3 H2, Pd/CWater50°C20 min~88.3%
Step 4 Methanol, H2SO4MethanolReflux4-6 h~90% (est.)
Overall ~50%
Route 2: Sandmeyer Pathway

This route involves the nitration of o-toluic acid, followed by reduction of the nitro group, diazotization of the resulting amine, and subsequent hydroxylation via the Sandmeyer reaction, and finally esterification.

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic acid

  • Protocol: o-Toluic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction, however, produces a mixture of isomers, with the desired 2-methyl-3-nitrobenzoic acid being the minor product.[1] An alternative is the oxidation of 2,3-dimethylnitrobenzene with aqueous nitric acid.[1]

  • Yield: 46.6% (from 2,3-dimethylnitrobenzene)[1]

Step 2: Reduction to 3-Amino-2-methylbenzoic acid

  • Protocol: 2-Methyl-3-nitrobenzoic acid is reduced to 3-amino-2-methylbenzoic acid via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Yield: 90%

Step 3: Sandmeyer Reaction to 3-Hydroxy-2-methylbenzoic acid

  • Protocol: 3-Amino-2-methylbenzoic acid (0.30 mol) is dissolved in an aqueous solution of sulfuric acid and cooled to -10°C. A solution of sodium nitrite (0.33 mol) in water is added dropwise, maintaining the temperature below 7°C. The resulting diazonium salt solution is then slowly heated to 80°C. After gas evolution ceases, the mixture is cooled and the product is extracted with ethyl acetate.[2]

  • Yield: ~51% (calculated from the provided experimental data)[2]

Step 4: Esterification to this compound

  • Protocol: Similar to Route 1, 3-hydroxy-2-methylbenzoic acid is esterified using methanol and a catalytic amount of sulfuric acid under reflux.

  • Yield: (Estimated) ~90%

Route 2 Reagents Solvent Temperature Time Yield
Step 1 Nitric acid---46.6%
Step 2 H2, Pd/C-RT-90%
Step 3 NaNO2, H2SO4Water-10 to 80°C-~51%
Step 4 Methanol, H2SO4MethanolReflux4-6 h~90% (est.)
Overall ~19%

Discussion of Alternative "Green" Reagents

While the classical routes provide viable methods for the synthesis of this compound, there is a growing need for more environmentally benign alternatives.

  • Alternative Methylating Agents: For syntheses that may involve a methylation step on a phenolic precursor, traditional reagents like dimethyl sulfate are highly toxic. Dimethyl carbonate (DMC) has emerged as a greener alternative. It is less hazardous and the reactions can be carried out under milder conditions, often with high selectivity and yields.[3] Another alternative is tetramethylammonium hydroxide (TMAOH), which can be used as a methylating agent under microwave irradiation in a green solvent like ethanol, offering good to excellent yields in a short reaction time.[4]

  • Alternative Hydroxylation Methods: The Sandmeyer reaction, while effective, involves the formation of potentially unstable diazonium salts. Alternative hydroxylation methods for aromatic compounds include direct oxidation using hydrogen peroxide with various catalysts.[5] H2O2 is an environmentally friendly oxidant as its only byproduct is water. Enzymatic hydroxylation also presents a highly selective and green alternative, although it may be more suitable for smaller-scale synthesis.[6]

Conclusion

Both the Grignard and Sandmeyer pathways are effective for the synthesis of this compound. The Grignard route, as described, appears to offer a significantly higher overall yield. However, it involves the use of moisture-sensitive and potentially pyrophoric Grignard reagents. The Sandmeyer route, while having a lower overall yield in the described configuration, utilizes more common and less sensitive reagents, though it does involve hazardous nitrating agents and diazonium salt intermediates.

For researchers, the choice of synthetic route will depend on the available starting materials, equipment, and the desired scale of the synthesis. Furthermore, the exploration of greener alternatives for specific steps, such as using dimethyl carbonate for methylation or hydrogen peroxide for hydroxylation, could significantly improve the environmental footprint of the synthesis of this important intermediate. Further optimization of the Sandmeyer pathway, particularly the initial nitration or an alternative route to 3-amino-2-methylbenzoic acid, could also enhance its viability.

References

A Comparative Guide to the Cost-Effective Synthesis of Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and economical preparation of key intermediates is of paramount importance. Methyl 3-hydroxy-2-methylbenzoate is a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a cost-effectiveness evaluation to aid in the selection of the most suitable method for laboratory and pilot-scale production.

Two viable synthetic strategies are presented: a direct one-step Fischer esterification from 3-hydroxy-2-methylbenzoic acid (Route 1) and a multi-step synthesis commencing from 2-methyl-3-nitrobenzoic acid (Route 2). The selection between these routes will likely depend on the availability and cost of the starting materials, desired purity, and the time constraints of the project.

Synthetic Workflow Overview

The logical workflows for the two synthetic routes are depicted below. Route 1 represents a direct conversion, while Route 2 involves a three-step sequence of reduction, diazotization/hydrolysis, and finally esterification.

cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: From 2-Methyl-3-nitrobenzoic Acid A1 3-Hydroxy-2-methylbenzoic Acid C1 This compound A1->C1 Esterification B1 Methanol, H₂SO₄ (cat.) B1->C1 A2 2-Methyl-3-nitrobenzoic Acid C2 3-Amino-2-methylbenzoic Acid A2->C2 Step 1 B2 Reduction (e.g., Fe/HCl) B2->C2 E2 3-Hydroxy-2-methylbenzoic Acid C2->E2 Step 2 D2 Diazotization/Hydrolysis (NaNO₂, H₂SO₄, H₂O) D2->E2 G2 This compound E2->G2 Step 3 F2 Esterification (Methanol, H₂SO₄) F2->G2

Caption: Comparative workflows for the synthesis of this compound.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for each synthetic route, providing a basis for an objective comparison of their efficiency and cost-effectiveness.

ParameterRoute 1: Fischer EsterificationRoute 2: From 2-Methyl-3-nitrobenzoic Acid
Starting Material 3-Hydroxy-2-methylbenzoic acid2-Methyl-3-nitrobenzoic acid
Key Reagents Methanol, Sulfuric acidIron powder, Hydrochloric acid, Sodium nitrite, Sulfuric acid, Methanol
Number of Steps 13
Overall Yield ~85-95%~60-70% (cumulative)
Reaction Time 2-4 hours8-12 hours (total)
Purification Distillation or RecrystallizationMultiple extractions and recrystallizations
Estimated Cost LowerHigher
Simplicity HighModerate

Experimental Protocols

Route 1: Fischer Esterification of 3-Hydroxy-2-methylbenzoic Acid

This method is the most direct approach to this compound, involving the acid-catalyzed esterification of the corresponding carboxylic acid.

Materials:

  • 3-Hydroxy-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Synthesis from 2-Methyl-3-nitrobenzoic Acid

This route involves a three-step sequence: reduction of the nitro group, diazotization of the resulting amine followed by hydrolysis to a phenol, and finally esterification.

Step 1: Reduction of 2-Methyl-3-nitrobenzoic Acid to 3-Amino-2-methylbenzoic Acid

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

Procedure:

  • To a stirred suspension of 2-methyl-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, hot filter the mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to precipitate the 3-amino-2-methylbenzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Diazotization and Hydrolysis to 3-Hydroxy-2-methylbenzoic Acid

Materials:

  • 3-Amino-2-methylbenzoic acid

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • Dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in a dilute solution of sulfuric acid in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, heat a dilute solution of sulfuric acid to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the hot acid solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue heating for a short period to ensure complete hydrolysis.

  • Cool the reaction mixture and extract the 3-hydroxy-2-methylbenzoic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts and remove the solvent to yield the crude product, which can be purified by recrystallization.

Step 3: Fischer Esterification to this compound

Procedure: Follow the same procedure as described in Route 1 , using the 3-hydroxy-2-methylbenzoic acid obtained from Step 2 as the starting material.

Concluding Remarks

For the synthesis of this compound, the choice between the presented routes is a trade-off between efficiency and the cost and availability of starting materials.

  • Route 1 (Fischer Esterification) is highly recommended for its simplicity, high yield, and shorter reaction time. If 3-hydroxy-2-methylbenzoic acid is readily available at a reasonable cost, this one-step process is undoubtedly the more cost-effective and time-efficient option.

  • Route 2 (From 2-Methyl-3-nitrobenzoic Acid) offers an alternative when 3-hydroxy-2-methylbenzoic acid is not easily accessible or is prohibitively expensive. While this multi-step synthesis is longer and results in a lower overall yield, the starting material, 2-methyl-3-nitrobenzoic acid, may be more readily available or economical in certain situations. Careful optimization of each step is crucial to maximize the overall efficiency of this route.

Ultimately, a thorough cost analysis of the starting materials and reagents from available suppliers should be conducted to make the most informed decision for a specific research or production campaign.

The Strategic Role of Methyl 3-hydroxy-2-methylbenzoate in the Synthesis of HIV Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of optimal building blocks is a critical step in the synthesis of complex pharmaceutical agents. This guide provides a comparative analysis of Methyl 3-hydroxy-2-methylbenzoate and its carboxylic acid precursor, 3-hydroxy-2-methylbenzoic acid, as key intermediates in the synthesis of the HIV protease inhibitor Nelfinavir. We will explore alternative building blocks, present comparative experimental data, and provide detailed synthetic protocols to inform rational drug design and process development.

This compound, and more directly its hydrolyzed form, 3-hydroxy-2-methylbenzoic acid, serves as a crucial building block in the synthesis of Nelfinavir, a widely used antiretroviral drug.[1] The 2-methyl-3-hydroxybenzoyl moiety is a key component of Nelfinavir, contributing to its binding affinity and overall efficacy.[1][2] This guide will delve into the synthetic strategies employing this building block and compare them with potential alternatives.

Comparative Analysis of Building Blocks in Nelfinavir Synthesis

The synthesis of Nelfinavir typically involves the coupling of a central amine intermediate with a benzoic acid derivative. Here, we compare the use of 3-hydroxy-2-methylbenzoic acid with a notable alternative, 3-acetoxy-2-methylbenzoyl chloride, which is an activated form of the primary building block.

Building BlockCoupling PartnerKey Reagents & SolventsReaction TimeYield (%)Purity (%)Reference
3-hydroxy-2-methylbenzoic acid(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl derivative (Amine 77)DCC, HOBtNot Specified59Not Specified[1]
3-acetoxy-2-methylbenzoyl chloride(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl derivative (Amine 6)Triethylamine, THF30 minutesGood (not quantified)Not Specified[3]
3-acetoxy-2-methylbenzoic acid-succinimide ester(3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)- N-tert -butyl-decahydroisoquinoline-3-carboxamide (Amine VII)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Signaling Pathways and Mechanism of Action

Nelfinavir is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation.[5][6] By blocking the active site of the protease, Nelfinavir prevents the production of mature, infectious virions.

Beyond its primary antiviral activity, Nelfinavir has been shown to exert off-target effects that are of interest in oncology research. These include the inhibition of the Akt/PKB signaling pathway and the induction of the unfolded protein response (UPR) through endoplasmic reticulum (ER) stress.[2][5][7]

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Mature Virion Mature Virion Functional Viral Proteins->Mature Virion Nelfinavir Nelfinavir Nelfinavir->HIV Protease Inhibits Nelfinavir_Anticancer_Pathways cluster_0 Akt/PKB Signaling Pathway cluster_1 Unfolded Protein Response Akt/PKB Akt/PKB Cell Survival & Proliferation Cell Survival & Proliferation Akt/PKB->Cell Survival & Proliferation ER Stress ER Stress UPR Activation UPR Activation ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis Nelfinavir Nelfinavir Nelfinavir->Akt/PKB Inhibits Nelfinavir->ER Stress Induces Nelfinavir_Synthesis_Workflow cluster_0 Building Block Preparation cluster_1 Nelfinavir Synthesis 3-amino-2-methylbenzoic acid 3-amino-2-methylbenzoic acid 3-hydroxy-2-methylbenzoic acid 3-hydroxy-2-methylbenzoic acid 3-amino-2-methylbenzoic acid->3-hydroxy-2-methylbenzoic acid Diazotization, Hydrolysis 3-acetoxy-2-methylbenzoyl chloride 3-acetoxy-2-methylbenzoyl chloride 3-hydroxy-2-methylbenzoic acid->3-acetoxy-2-methylbenzoyl chloride Acetylation, Chlorination Nelfinavir Nelfinavir 3-acetoxy-2-methylbenzoyl chloride->Nelfinavir Amide Coupling, Deprotection Amine Intermediate Amine Intermediate Amine Intermediate->Nelfinavir

References

A Comparative Analysis of Methylbenzoate Reaction Kinetics for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative study of the reaction kinetics of methylbenzoate derivatives, with a focus on providing a framework for understanding the reactivity of "Methyl 3-hydroxy-2-methylbenzoate".

Comparative Kinetics of Esterification

The synthesis of this compound would typically be achieved through the Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid with methanol, catalyzed by a strong acid. The rate of this reaction is significantly influenced by the nature and position of substituents on the benzoic acid ring.

A study on the hydrion-catalyzed esterification of various monosubstituted benzoic acids in methanol provides valuable comparative data. The velocity constants and energies of activation for several derivatives were determined, highlighting the electronic effects of the substituents. It was observed that electron-withdrawing groups increase the reaction velocity, a characteristic of Class B reactions where the reaction is facilitated by the recession of electrons from the reaction site[1].

Table 1: Velocity Constants and Activation Energies for the Esterification of Substituted Benzoic Acids with Methanol [1]

SubstituentPositionVelocity Constant (k x 10^5) at 25°CEnergy of Activation (E, calories)
H-2.1515,500
m-Iodometa3.5015,100
o-Iodoortho0.0817,900
m-Fluorometa4.1514,900
p-Fluoropara2.3515,400
o-Fluoroortho0.5016,800
m-Methoxymeta2.5015,400
p-Methoxypara1.8515,700
o-Methoxyortho0.2017,400
m-Ethoxymeta2.4015,400
p-Ethoxypara1.7015,800
o-Ethoxyortho0.1517,600

Based on this data, the hydroxyl and methyl groups on "this compound" would be expected to influence the reaction rate. The hydroxyl group is an activating, ortho-, para-director, while the methyl group is also an activating ortho-, para-director. The ester group is a deactivating, meta-director[2]. The interplay of these electronic and steric effects will determine the overall reaction kinetics.

Comparative Kinetics of Hydrolysis

The hydrolysis of the ester bond in methylbenzoate derivatives is a critical reaction in drug metabolism and degradation studies. The rate of hydrolysis is highly dependent on the substituents and the pH of the medium.

A study on the alkaline hydrolysis of methyl-, o-hydroxy-, and p-methoxy-benzoates provides comparative rate constants. The presence of a hydroxyl group in the ortho position can lead to intramolecular hydrogen bonding, affecting the accessibility of the carbonyl group to the hydroxide ion[3].

Table 2: Rate Constants for the Alkaline Hydrolysis of Substituted Methylbenzoates [3]

EsterSolvent (v/v)Temperature (°C)Rate Constant (k x 10^3 dm^3 mol^-1 s^-1)
Methylbenzoate50% Dioxane301.80
Methyl o-hydroxybenzoate50% Dioxane300.65
Methyl p-methoxybenzoate50% Dioxane301.20
Methylbenzoate50% DMF300.90
Methyl o-hydroxybenzoate50% DMF300.30
Methyl p-methoxybenzoate50% DMF300.60

The data indicates that the rate of hydrolysis is influenced by both the substituent and the solvent. For "this compound," the position of the hydroxyl and methyl groups would similarly affect its hydrolysis rate.

Experimental Protocols

To perform a kinetic study on the reactions of "this compound," the following general experimental protocols can be adapted.

Protocol 1: Kinetic Study of Acid-Catalyzed Esterification

This protocol describes a method to determine the rate constant for the Fischer-Speier esterification of a substituted benzoic acid.

Materials:

  • Substituted benzoic acid (e.g., 3-hydroxy-2-methylbenzoic acid)

  • Absolute methanol

  • Concentrated sulfuric acid (catalyst)

  • Standardized sodium hydroxide solution (for titration)

  • Phenolphthalein indicator

  • Thermostat bath

  • Reaction flasks, pipettes, burettes

Procedure:

  • Prepare a solution of the substituted benzoic acid in absolute methanol of a known concentration.

  • Add a known concentration of the sulfuric acid catalyst to the solution.

  • Place the reaction flask in a thermostat bath maintained at a constant temperature (e.g., 25°C, 40°C, 50°C, 60°C)[1].

  • At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

  • Titrate the unreacted benzoic acid in the quenched sample with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of the ester formed at each time interval can be calculated from the decrease in the concentration of the benzoic acid.

  • The velocity constant (k) can be determined by plotting the appropriate kinetic model (e.g., for a second-order reaction, a plot of 1/(a-x) versus time, where 'a' is the initial concentration of the acid and 'x' is the concentration of the ester formed).

Protocol 2: Kinetic Study of Alkaline Hydrolysis

This protocol outlines a method to determine the rate constant for the alkaline hydrolysis of a methylbenzoate derivative.

Materials:

  • Methylbenzoate derivative (e.g., this compound)

  • Standardized sodium hydroxide solution

  • Standardized hydrochloric acid solution (for back-titration)

  • Phenolphthalein indicator

  • Solvent (e.g., aqueous dioxane or DMF)

  • Thermostat bath

  • Reaction flasks, pipettes, burettes

Procedure:

  • Prepare a solution of the methylbenzoate derivative in the chosen solvent.

  • Prepare a solution of sodium hydroxide in the same solvent.

  • Equilibrate both solutions to the desired reaction temperature in a thermostat bath.

  • Initiate the reaction by mixing known volumes of the ester and sodium hydroxide solutions.

  • At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a known excess of a standardized hydrochloric acid solution.

  • Back-titrate the excess hydrochloric acid with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of the unreacted ester at each time interval can be calculated from the amount of sodium hydroxide consumed.

  • The rate constant (k) can be determined using the integrated rate law for a second-order reaction.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in studying reaction kinetics, the following diagrams are provided.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reactants Prepare Reactant Solution Catalyst Add Catalyst Reactants->Catalyst Thermostat Maintain Constant Temperature Catalyst->Thermostat Sampling Withdraw Aliquots at Intervals Thermostat->Sampling Quench Quench Reaction Sampling->Quench Titration Titrate Unreacted Acid Quench->Titration Calculate Calculate Concentrations Titration->Calculate Plot Plot Kinetic Data Calculate->Plot Determine_k Determine Rate Constant Plot->Determine_k

Experimental workflow for a kinetic study of esterification.

The following diagram illustrates the general mechanism of Fischer-Speier esterification, which is fundamental to the synthesis of this compound. The reaction proceeds through a series of protonation and nucleophilic attack steps[4][5].

Fischer_Speier_Esterification RCOOH R-COOH Protonated_Carbonyl R-C(=O+H)-OH RCOOH->Protonated_Carbonyl + H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')-OH Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Proton_Transfer R-C(OH)(OR')-O+H2 Tetrahedral_Intermediate->Proton_Transfer - H+ Ester_H2O R-COOR' + H2O Proton_Transfer->Ester_H2O - H2O, - H+ H_plus H+ ROH R'-OH H2O_out H2O H_plus_out H+

General mechanism of Fischer-Speier esterification.

This comparative guide provides a foundational understanding of the reaction kinetics relevant to "this compound" by leveraging data from analogous compounds. The provided experimental protocols and diagrams offer a practical framework for researchers to design and execute their own kinetic studies.

References

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxy-2-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides essential safety and logistical information for the proper disposal of Methyl 3-hydroxy-2-methylbenzoate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care due to its potential hazards. Based on data for the closely related compound, Methyl 3-hydroxybenzoate, this chemical should be considered harmful if swallowed, a cause of skin and eye irritation, and a potential respiratory irritant.[1][2][3][4]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles.[2][4]

  • Hand Protection: Chemical-resistant gloves.[1][2]

  • Skin and Body Protection: A lab coat or protective suit to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area.[1][2] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5]

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to all national and local regulations. The following steps provide a general framework for its proper disposal:

  • Consult Regulations: Always begin by consulting your institution's Environmental Health and Safety (EHS) department and reviewing local, state, and federal regulations regarding chemical waste disposal.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[1]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Engage a Licensed Disposal Company:

    • The primary and recommended method for disposal is to use a licensed and approved waste disposal company.[2][4][5][6] These professionals are equipped to handle and treat chemical waste in an environmentally sound manner.

  • Alternative Disposal Method (Expert Use Only):

    • In some cases, and only if permitted by regulations and conducted by trained personnel with appropriate facilities, the following method may be considered:

      • Dissolve or mix the material with a combustible solvent.[2]

      • Incinerate the solution in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • This method should not be attempted without expert consultation and the proper equipment.

  • Spill Cleanup:

    • In the event of a spill, avoid generating dust.[1][2]

    • Clean up spills immediately using dry methods such as sweeping or vacuuming with an explosion-proof vacuum.[1]

    • Place the collected material into a sealed and labeled container for disposal.[1][2]

    • Ensure the spill area is thoroughly cleaned and decontaminated.

    • Prevent spilled material from entering drains or waterways.[1][2]

Summary of Key Safety and Physical Data

The following table summarizes important quantitative data for Methyl 3-hydroxybenzoate, a closely related compound, which can serve as a guide for handling and disposal.

PropertyValueSource
GHS Hazard Statements H302, H315, H319, H335[2]
GHS Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P501[7]
Melting Point/Range 70 - 72 °C[2]
Boiling Point/Range 280 - 281 °C at 945 hPa[2]

Experimental Protocols and Logical Workflows

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have Waste This compound consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs collect_waste Collect in Labeled, Sealed Container consult_ehs->collect_waste spill_check Is there a spill? collect_waste->spill_check contact_disposal Contact Licensed Waste Disposal Company transfer_waste Transfer Waste to Disposal Company contact_disposal->transfer_waste spill_check->contact_disposal No spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes spill_protocol->collect_waste end End: Proper Disposal Complete transfer_waste->end

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides essential safety protocols and logistical plans for the handling and disposal of Methyl 3-hydroxy-2-methylbenzoate (CAS No. 55289-05-9). Designed for researchers and laboratory professionals, this document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure a safe and efficient workflow.

Personal Protective Equipment (PPE) at a Glance

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required PPE based on available safety data.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or Viton® gloves. Nitrile gloves are not recommended for extended contact.This compound is an aromatic ester. Nitrile gloves offer poor resistance to this chemical class.[1] Butyl rubber gloves provide good protection against esters, while Viton® gloves are resistant to aromatic hydrocarbons.[2]
Eye Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.Protects against eye irritation or serious eye damage.[3]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges. To be used in case of inadequate ventilation or for spill cleanup.The substance may cause respiratory irritation.[4][5][6]
Skin and Body Protection Laboratory coat. A chemically resistant apron and sleeves are recommended for larger quantities.Prevents skin contact and contamination of personal clothing.[3][7]

Operational Plan: From Receipt to Use

Adherence to a strict operational protocol is paramount to minimize exposure and ensure experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

2. Engineering Controls:

  • All handling of solid this compound should be performed in a certified chemical fume hood to control dust and vapors.[7]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[3]

3. Handling and Preparation:

  • Before handling, ensure all required PPE is correctly donned.

  • When weighing, use a balance inside the fume hood or in a ventilated enclosure.

  • Avoid generating dust.[5][6] If dust is generated, use appropriate respiratory protection.

  • For dissolution, add the solid to the solvent slowly to avoid splashing.

4. Spill Response:

  • In case of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and sweep it into a labeled, sealed container for disposal.[5][6]

  • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused or Waste Product:

  • Dispose of unused or waste this compound as hazardous chemical waste.

  • It may be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator.[6]

  • All waste containers must be clearly labeled with the contents.

2. Contaminated Materials:

  • All disposable PPE (gloves, etc.) that has come into contact with the chemical should be collected in a designated, sealed waste bag and disposed of as hazardous waste.

  • Contaminated labware should be decontaminated with a suitable solvent before washing or disposed of as hazardous waste.

3. Regulatory Compliance:

  • All disposal must be in accordance with local, state, and federal regulations.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal a Risk Assessment b Don PPE a->b c Weighing b->c d Dissolution c->d e Decontamination of Work Area d->e f Doff PPE e->f g Segregate Waste f->g h Label & Store Waste g->h i Arrange for Pickup by EHS h->i

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.